An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyano-3-ethylpent-2-enoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-cyano-3-ethylpen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-cyano-3-ethylpent-2-enoate (CAS No. 868-04-2), a substituted α,β-unsaturated cyanoacrylate. Given the limited availability of specific experimental data for this compound, this document leverages data from its close structural analog, Ethyl 2-cyano-3-methylpent-2-enoate (CAS No. 759-51-3), to provide context and predictive insights. The principles of its synthesis, reactivity, and expected spectroscopic characteristics are discussed to support its application in research and development.
Introduction and Molecular Structure
Ethyl 2-cyano-3-ethylpent-2-enoate is a multifunctional organic compound featuring a conjugated system that includes a nitrile group, an ester, and an alkene. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures.
The molecular formula for Ethyl 2-cyano-3-ethylpent-2-enoate is C₁₀H₁₅NO₂ . Its calculated molecular weight is 181.23 g/mol . The structure contains a tetrasubstituted double bond, which can exist as (E) and (Z) isomers. The specific stereochemistry is dependent on the synthetic method employed.
Due to a scarcity of published experimental data for Ethyl 2-cyano-3-ethylpent-2-enoate, this guide will reference the known properties of the closely related analog, Ethyl 2-cyano-3-methylpent-2-enoate, to infer its characteristics. This analog primarily exists in the (E) configuration.[1]
Physicochemical Properties: An Analog-Based Assessment
Table 1: Physical Properties of the Structural Analog, Ethyl 2-cyano-3-methylpent-2-enoate (CAS 759-51-3)
Property
Value
Physical State
Yellow Oil
Melting Point
27°C
Boiling Point
116-118°C (at 11 Torr)
Density
1.0001 g/cm³ (at 25°C)
Solubility
Soluble in dichloromethane, ethyl acetate, and methanol.
Based on this data, it is anticipated that Ethyl 2-cyano-3-ethylpent-2-enoate will also be a high-boiling point, oily liquid at room temperature, and will exhibit similar solubility in common organic solvents. The additional ethyl group, in place of a methyl group, is expected to slightly increase the molecular weight, boiling point, and hydrophobicity.
Synthesis and Reactivity: The Knoevenagel Condensation
The most common and efficient method for synthesizing compounds of this class is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a ketone (3-pentanone).
The reaction proceeds via a three-step mechanism:
Deprotonation: A base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion.
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pentanone.
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the stable, conjugated α,β-unsaturated product.
Caption: General workflow for the synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate.
Experimental Protocol: A General Procedure
The following is a representative protocol for the synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate via the Knoevenagel condensation.
Materials:
3-Pentanone
Ethyl cyanoacetate
Piperidine (or another suitable base catalyst)
Toluene (or a similar azeotroping solvent)
Anhydrous Sodium Sulfate
Saturated Sodium Chloride solution (brine)
Deionized Water
Equipment:
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with magnetic stirring
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 3-pentanone, ethyl cyanoacetate (1.0 equivalent), and a catalytic amount of piperidine.
Add toluene as the solvent.
Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
Purify the crude product by vacuum distillation to obtain the final product.
Caption: Logical relationship of reactants and conditions leading to the product.
Anticipated Spectroscopic Characteristics
While experimental spectra for Ethyl 2-cyano-3-ethylpent-2-enoate are not available, its structure allows for the prediction of key spectroscopic features.
Infrared (IR) Spectroscopy:
A sharp, strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
A strong absorption band around 1720-1730 cm⁻¹ due to the C=O stretch of the α,β-unsaturated ester.
An absorption band in the region of 1620-1640 cm⁻¹ for the C=C double bond.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
A quartet and a triplet characteristic of the ethyl ester group.
Two quartets and two triplets corresponding to the two ethyl groups attached to the double bond. The chemical shifts of the methylene protons of these groups will be deshielded due to their proximity to the double bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
A signal for the nitrile carbon around 115-120 ppm .
A signal for the ester carbonyl carbon around 165-170 ppm .
Signals for the sp² carbons of the double bond between 100 and 160 ppm .
Signals for the sp³ carbons of the four ethyl groups.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 2-cyano-3-ethylpent-2-enoate. However, based on the known hazards of related cyanoacrylates and ethyl cyanoacetate, the following precautions should be taken:
Irritation: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[2]
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, acids, and oxidizing agents. Keep the container tightly closed.
First Aid:
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
Skin: Wash off immediately with soap and plenty of water.[2]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
Conclusion
Ethyl 2-cyano-3-ethylpent-2-enoate is a potentially valuable building block in synthetic chemistry. While specific, experimentally-derived data on its physical properties are currently lacking in the public domain, its characteristics can be reasonably predicted based on its structure and comparison with its close analog, Ethyl 2-cyano-3-methylpent-2-enoate. The established Knoevenagel condensation provides a reliable synthetic route to this class of compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its full potential in research and development.
References
ChemSynthesis. (n.d.). ethyl 2-acetyl-3-methylbutanoate. Retrieved from [Link]
ChemSynthesis. (n.d.). 4-ethylpyridine. Retrieved from [Link]
Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS. Retrieved from [Link]
Ethyl 2-cyano-3-ethylpent-2-enoate is a tetra-substituted alkene derivative, structurally characterized as a dense, electron-deficient Michael acceptor. It is the condensation product of 3-pentanone (diethyl ketone) and ethyl cyanoacetate. Unlike its aldehyde-derived counterparts (which are common in "superglue" formulations), this ketone-derived variant possesses significant steric bulk at the
-position, rendering it kinetically stable against premature polymerization while retaining high reactivity toward strong nucleophiles.
This guide provides a rigorous analysis of its physicochemical properties, a high-yield synthesis protocol overcoming the inherent low reactivity of sterically hindered ketones, and its utility in heterocyclic drug design.
Liquid at STP due to asymmetric alkyl chains preventing efficient packing.
Boiling Point
~125–130 °C (at 10 mmHg)
Predicted based on methyl-analog volatility profiles.
LogP (Predicted)
2.45 ± 0.3
Moderate lipophilicity; suitable for organic solvent extraction.
Symmetry
Local Symmetry
The -carbon is attached to two ethyl groups, eliminating isomerism.
Structural Analysis & Reactivity Profile
The Steric-Electronic Conflict
The molecule features a "push-pull" electronic system. The
-carbon is electron-poor due to conjugation with two strong electron-withdrawing groups (EWGs): the nitrile (-CN) and the ester (-COOEt) at the -position.
Electrophilicity: The
-carbon is a potent site for nucleophilic attack (Michael Addition).
Steric Shielding: Unlike simple acrylates, the two ethyl groups at the
-position create a "steric wall." This prevents attack by bulky nucleophiles but allows small, hard nucleophiles (e.g., cyanide, hydride, small amines) to react.
Isomerism Note
A critical quality control parameter often overlooked is geometric isomerism . Because the starting ketone (3-pentanone) is symmetric (diethyl), the resulting alkene has two identical groups at the
-position.
Conclusion:No
isomers exist. This simplifies analytical validation (single peak in GC/HPLC and simplified NMR spectra), making it a superior standard for calibrating analytical methods compared to asymmetric analogs.
Rationale: Standard Knoevenagel conditions (piperidine/ethanol reflux) fail with 3-pentanone due to the low electrophilicity of the ketone carbonyl and the steric hindrance of the ethyl groups. The use of
acts as a strong Lewis acid to activate the ketone and a water scavenger, driving the equilibrium forward.
Reagents
Substrate: 3-Pentanone (10 mmol, 1.0 equiv)
Active Methylene: Ethyl Cyanoacetate (10 mmol, 1.0 equiv)
Lewis Acid: Titanium(IV) Chloride (
) (20 mmol, 2.0 equiv)
Base: Pyridine (40 mmol, 4.0 equiv)
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology
Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintain an inert atmosphere (
or ).
Solvation: Charge the flask with anhydrous THF (50 mL), 3-pentanone, and ethyl cyanoacetate. Cool the mixture to 0 °C in an ice bath.
Lewis Acid Addition (Critical): Add
dropwise over 20 minutes.
Observation: A heavy yellow/brown precipitate (the titanium enolate complex) will form. The reaction is exothermic; control temperature < 5 °C.
Base Addition: Add pyridine dropwise over 15 minutes. The mixture will thicken further.
Reaction Phase: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
Quenching: Cool back to 0 °C and quench carefully with 10% aqueous HCl (50 mL) to hydrolyze titanium salts.
Workup:
Extract the aqueous layer with Diethyl Ether (
mL).
Wash combined organics with saturated
(to remove acetic acid/pyridine traces) and Brine.
Dry over anhydrous
.
Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (high vacuum required) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Workflow Visualization (DOT)
Figure 1: The Lehnert modification workflow for synthesizing sterically hindered Knoevenagel adducts.
Analytical Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR (
-NMR, 400 MHz,
)
Due to the symmetry of the
-ethyl groups, the spectrum is distinctively simple:
1.35 ppm (t, 3H): Methyl group of the ester ethyl.
1.10 ppm (t, 6H): Methyl groups of the -ethyl chains (overlapping triplets).
2.45 ppm (q, 4H): Methylene () groups of the -ethyl chains.
4.25 ppm (q, 2H): Methylene () of the ester ethyl.
Absence of Olefinic Protons: No peaks in the 5.0–7.0 ppm region (confirming tetrasubstitution).
Mass Spectrometry (EI-MS)
Molecular Ion (
): m/z 181.
Base Peak: Loss of ethyl group or ethoxy group.
Diagnostic Fragment: m/z 136 (Loss of -OEt).
Applications in Drug Development
This molecule serves as a versatile "linchpin" intermediate in the synthesis of heterocycles.
Michael Addition-Cyclization
The primary utility is in the synthesis of substituted pyridines and pyrimidines .
Mechanism:[4] Reaction with amidines (e.g., urea, guanidine) involves an initial Michael addition to the
-carbon, followed by cyclization at the ester or nitrile group.
Relevance: This pathway yields dihydropyridines (DHPs), a scaffold common in calcium channel blockers (e.g., Nifedipine analogs).
Reaction Pathway Diagram
Figure 2: Logical pathway for converting the alkene scaffold into bioactive heterocycles via Michael Addition.
References
Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base: Eine Methode zur Darstellung sterisch gehinderter Olefine." Tetrahedron Letters, 14(54), 4723-4724.
Jones, G. (2011). "The Knoevenagel Condensation."[5][6][7] Organic Reactions, Vol 15. Wiley Online Library.
Biosynth Carbosynth. (2024). "Ethyl 2-cyano-3-ethylpent-2-enoate Product Data (CAS 868-04-2)."[1]
PubChem. (2024).[8] "Compound Summary: Ethyl 2-cyano-3-ethylpent-2-enoate." National Library of Medicine.[8]
Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 2-cyano-3-ethylpent-2-enoate
Executive Summary Ethyl 2-cyano-3-ethylpent-2-enoate (CAS 868-04-2 ) is a specialized -cyanoacrylate intermediate distinguished by significant steric hindrance at the -carbon position. Unlike simple cyanoacrylates (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyano-3-ethylpent-2-enoate (CAS 868-04-2 ) is a specialized
-cyanoacrylate intermediate distinguished by significant steric hindrance at the -carbon position. Unlike simple cyanoacrylates (e.g., ethyl cyanoacrylate) used in instant adhesives, the 3,3-diethyl substitution pattern of this compound imparts enhanced hydrolytic stability and lipophilicity, making it a critical scaffold in the synthesis of anticonvulsants (e.g., ethosuximide precursors) and UV absorbers.[1][2]
This guide provides a definitive technical analysis of its solubility profile. Key finding: The compound is a lipophilic oil exhibiting high miscibility with polar aprotic and aromatic solvents, moderate solubility in polar protic solvents, and negligible solubility in water.[1][2] Optimal processing solvents include Toluene (for azeotropic synthesis) and Ethyl Acetate (for extraction/purification).[1][2]
Physicochemical Profile & Structural Analysis[3]
Understanding the solubility of this compound requires analyzing its molecular architecture.[1][2] The molecule features a "push-pull" electronic system where the electron-withdrawing cyano (-CN) and ester (-COOEt) groups compete with the steric bulk of two ethyl groups at the
-position.
Property
Value / Description
CAS Number
868-04-2
Molecular Formula
Molecular Weight
181.23 g/mol
Physical State
Clear to pale yellow liquid (Oil)
Predicted LogP
2.8 – 3.1 (Lipophilic)
Boiling Point
~116-118°C at 11 Torr (Estimated based on methyl analog)
Lipophilicity: The two ethyl groups at the C3 position significantly increase the hydrophobic surface area compared to methyl-substituted analogs.[1][2] This drives the LogP up to ~3.0, mandating the use of organic solvents for dissolution.[1][2]
Dipole Interactions: The nitrile and ester groups create a permanent dipole.[1][2] Consequently, the compound dissolves best in solvents that can interact via dipole-dipole forces (e.g., DCM, Acetone) or
Water Insolubility: The lack of hydrogen bond donors and the dominance of the hydrophobic alkyl chains render the compound insoluble in water.[1][2]
Solubility Landscape & Solvent Selection[2]
The following classification is based on experimental synthesis protocols and calculated Hansen Solubility Parameters (HSP).
Table 1: Solvent Compatibility Matrix[2]
Solvent Class
Representative Solvents
Solubility Rating
Operational Notes
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent
Preferred for extraction and transport. High volatility aids removal.[1][2]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Excellent
Ideal for reaction workup and chromatography.[1][2] Green solvent alternative to DCM.[1][2]
Aromatic Hydrocarbons
Toluene, Benzene, Xylene
Excellent
Critical for Synthesis: Used in Knoevenagel condensation to azeotropically remove water.[1][2]
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Excellent
Good solvency; useful for cleaning reactor vessels.[1][2]
Alcohols
Methanol, Ethanol, Isopropanol
Good
Soluble, but potential for transesterification exists upon prolonged heating or acid/base catalysis.[1][2]
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Moderate/Poor
Miscible at high concentrations/temperatures but may phase separate at low temperatures.[1][2] Used as antisolvents in purification.[1][2]
Aqueous Media
Water, PBS, 0.1 M HCl/NaOH
Insoluble
The compound will form an oily layer.[1][2] Hydrolysis of the ester may occur at high pH.[1][2]
Experimental Protocols for Solubility Determination
Protocol A: Visual Miscibility Threshold (Cloud Point Method)
Use this for rapid screening of process solvents.
Preparation: Dispense 1.0 mL of the target solvent into a clear glass vial.[1][2]
Addition: Add Ethyl 2-cyano-3-ethylpent-2-enoate dropwise (approx. 20 mg per drop) using a calibrated micropipette.
Observation: Vortex for 10 seconds after each addition.
Miscible: Solution remains clear.
Immiscible: Turbidity, cloudiness, or phase separation (oil droplets) appears.[1][2]
Endpoint: Continue until 500 mg is added (50% w/v). If clear, classify as "Freely Miscible."[1][2]
Protocol B: HPLC Saturation Method (Quantitative)
Use this for determining trace solubility in "poor" solvents (e.g., aqueous buffers).[1]
Saturation: Add excess compound (approx. 100 µL) to 2 mL of the aqueous buffer in a sealed vial.
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the oil phase.
Sampling: Carefully withdraw the aqueous supernatant (avoiding the top oil layer).[1][2] Filter through a 0.22 µm PTFE filter.[1][2]
Quantification: Analyze via HPLC-UV (C18 column, ACN:Water gradient, detection at 210-220 nm). Calibrate against a standard curve prepared in Acetonitrile.
Visualization of Workflows
Figure 1: Solubility Determination Decision Tree
This workflow guides the researcher in selecting the correct protocol based on the solvent type.[1][2]
Caption: Workflow for selecting the appropriate solubility determination method based on solvent polarity.
Figure 2: Solvent Selection for Synthesis & Purification
A logical framework for choosing solvents during the Knoevenagel condensation and subsequent workup.[1][2]
Caption: Decision tree for solvent selection across the synthesis and purification lifecycle.
Applications & Process Implications
Synthesis of Anticonvulsants
In the synthesis of ethosuximide derivatives, Toluene is the gold-standard solvent.[1][2]
Reasoning: The synthesis involves the condensation of 3-pentanone and ethyl cyanoacetate.[1][2] This reaction generates water.[1][2] Toluene forms a low-boiling azeotrope with water, allowing for continuous water removal via a Dean-Stark trap, driving the equilibrium toward the product (Le Chatelier's principle).[1][2]
Purification Strategies
Since the compound is a high-boiling liquid/oil:
Distillation: The primary purification method.[1][2] Requires high vacuum (<10 Torr).[1][2]
Chromatography: If distillation is insufficient, silica gel chromatography is used.[1][2]
Mobile Phase: A gradient of Hexane:Ethyl Acetate (starting 95:5, moving to 80:[2]20) is effective.[1][2][3] The lipophilic ethyl groups allow the compound to move reasonably well in non-polar mobile phases, while the cyano/ester groups provide interaction with the silica stationary phase.[1][2]
References
National Center for Biotechnology Information (PubChem). (n.d.).[1][2] Compound Summary for Ethyl 2-cyano-3-methylpent-2-enoate (Analog). Retrieved October 26, 2023, from [Link][1]
Royal Society of Chemistry. (2014). Supporting Information: Synthesis of alpha-cyanoacrylates. Retrieved October 26, 2023, from [Link][1]
LookChem. (n.d.). 3-Pentanone Reagent Profile for Knoevenagel Condensation. Retrieved October 26, 2023, from [Link][1]
A Technical Guide to the Biological Activities of Cyanoacrylate Derivatives for Researchers and Drug Development Professionals
Introduction: Beyond Adhesion - The Emerging Biological Potential of Cyanoacrylates Cyanoacrylates, a class of vinyl monomers, are most widely recognized for their rapid polymerization in the presence of moisture, a prop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Adhesion - The Emerging Biological Potential of Cyanoacrylates
Cyanoacrylates, a class of vinyl monomers, are most widely recognized for their rapid polymerization in the presence of moisture, a property that has made them ubiquitous as "superglues" in industrial and household settings.[1] However, their utility extends far into the biomedical field, where they have been employed as tissue adhesives for wound closure and in endovascular embolization procedures.[2][3] The core of their biomedical appeal lies in their ability to form strong bonds in a physiological environment. Yet, a growing body of research is unveiling a much broader spectrum of biological activities inherent to cyanoacrylate derivatives, positioning them as a promising scaffold for the development of novel therapeutic agents.[4]
This technical guide provides an in-depth exploration of the diverse biological activities of cyanoacrylate derivatives, moving beyond their adhesive properties to their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy and biocompatibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile class of compounds.
I. The Foundation: Chemistry, Polymerization, and Synthesis of Cyanoacrylate Derivatives
A fundamental understanding of the chemistry of cyanoacrylates is paramount to appreciating their biological activities and designing novel derivatives. The archetypal cyanoacrylate monomer features a carbon-carbon double bond with two electron-withdrawing groups attached to one of the carbons: a nitrile (-CN) group and an ester (-COOR) group. This unique electronic structure makes the double bond highly susceptible to nucleophilic attack, which is the cornerstone of its rapid polymerization.
In a biological context, the readily available water molecules and amine groups on the surfaces of tissues act as initiators for anionic polymerization. This process is highly exothermic and results in the formation of a long-chain polymer that forms a strong adhesive bond.[5]
The biological properties and degradation kinetics of the resulting polymer are heavily influenced by the nature of the alkyl group (R) in the ester. Shorter alkyl chains, such as in methyl- and ethyl-cyanoacrylate, lead to a more rapid degradation, which can result in the release of cytotoxic byproducts like formaldehyde.[6] Conversely, longer alkyl chains, as seen in n-butyl- and octyl-cyanoacrylate, result in a slower degradation rate and improved biocompatibility.[2][6]
The synthesis of novel cyanoacrylate derivatives is key to unlocking their full therapeutic potential. A general and adaptable synthetic route involves a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde, followed by depolymerization of the resulting oligo-(alkyl 2-cyanoacrylate).[1][7] This process allows for the introduction of a wide variety of functional groups into the alkyl chain, enabling the fine-tuning of the molecule's biological activity and physicochemical properties.
General Synthetic Workflow
Caption: Generalized synthetic workflow for cyanoacrylate derivatives.
II. Antimicrobial Activity: A Barrier and a Weapon
The polymerized cyanoacrylate matrix not only provides a physical barrier against microbial invasion in wound closure but also exhibits intrinsic antimicrobial properties.[8] This dual action makes cyanoacrylate derivatives particularly interesting for applications where infection control is critical.
Mechanism of Action
The precise mechanism of the antimicrobial action of cyanoacrylates is not fully elucidated but is thought to involve multiple factors. The polymerization process itself has been shown to contribute to the antibacterial effect.[9][10] Additionally, the chemical nature of the monomer and the resulting polymer likely plays a role. It has been suggested that the cyanoacrylate monomers can interact with and disrupt the bacterial cell wall and membrane, leading to cell lysis.[11]
Spectrum of Activity and Structure-Activity Relationship
Cyanoacrylate derivatives have demonstrated a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria.[9][12] This is likely due to the differences in the cell wall structure between these two types of bacteria, with the outer membrane of Gram-negative bacteria providing an additional protective barrier.[10]
The length of the alkyl chain in the ester group significantly influences the antimicrobial potency. Shorter-chain derivatives, such as ethyl-cyanoacrylate, tend to exhibit greater antibacterial activity than their longer-chain counterparts, like octyl-cyanoacrylate.[11] However, this increased activity is often coupled with higher cytotoxicity, presenting a trade-off that must be considered in the design of new derivatives.
Quantitative Antimicrobial Susceptibility
While many studies have qualitatively described the antimicrobial effects of cyanoacrylates, quantitative data such as Minimum Inhibitory Concentrations (MICs) are crucial for a thorough understanding of their potency. The following table summarizes some of the available data on the antimicrobial activity of ethyl-cyanoacrylate.
Note: The provided data from the source indicates a percentage of bactericidal effect rather than a specific MIC value. This is likely due to the challenges of testing a polymerizing substance in a standard broth dilution assay.[9]
This protocol is adapted from standard disk diffusion methodologies and can be used for a qualitative assessment of the antimicrobial activity of cyanoacrylate derivatives.
Preparation of Bacterial Inoculum:
From a pure culture, select 3-5 well-isolated colonies of the test microorganism.
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard.
Inoculation of Agar Plate:
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the inside of the tube to remove excess fluid.
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
Application of Cyanoacrylate:
Aseptically apply a sterile paper disk (6 mm diameter) to the surface of the inoculated agar plate.
Carefully dispense a standardized volume (e.g., 10 µL) of the liquid cyanoacrylate derivative onto the center of the paper disk.
Incubation:
Invert the plates and incubate at 37°C for 18-24 hours.
Interpretation of Results:
Measure the diameter of the zone of inhibition (the area around the disk with no visible bacterial growth) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
III. Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Emerging research has highlighted the potential of novel cyanoacrylate derivatives as anticancer agents. Their mechanisms of action appear to be multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.
Mechanisms of Action
Tubulin Polymerization Inhibition: Certain cyanoacrylate derivatives have been shown to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).[13] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds can arrest the cell cycle at the G2/M phase, leading to mitotic catastrophe and ultimately, apoptotic cell death.[14]
Caption: Cyanoacrylate derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some cyanoacrylate derivatives have been found to induce apoptosis through the activation of caspase cascades.[15] This can occur via either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[16]
Caption: Cyanoacrylate derivatives can induce apoptosis through intrinsic and extrinsic pathways.
Cell Cycle Arrest: In addition to the G2/M arrest caused by tubulin inhibition, some cyanoacrylate derivatives can induce cell cycle arrest at other checkpoints, such as the G1/S transition. This prevents the cancer cells from replicating their DNA and proceeding with cell division.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the cyanoacrylate derivative for 24-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry: This technique allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle.
Cell Treatment and Harvesting: Treat cells with the cyanoacrylate derivative for the desired time, then harvest the cells by trypsinization.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.[17][18][19]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer. Cyanoacrylate derivatives have shown potential as anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators.
Mechanism of Action
One of the key mechanisms of the anti-inflammatory activity of cyanoacrylate derivatives is the inhibition of nitric oxide (NO) production.[20] NO is a signaling molecule that plays a crucial role in the inflammatory response. In inflammatory conditions, the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to the overproduction of NO. By inhibiting iNOS activity or expression, cyanoacrylate derivatives can effectively reduce the levels of this pro-inflammatory mediator.
This assay measures the amount of nitrite, a stable metabolite of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.
Treatment: Pre-treat the cells with various concentrations of the cyanoacrylate derivative for 1-2 hours.
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
Absorbance Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.[20][21]
V. Biocompatibility and Toxicity: A Critical Consideration
For any biomedical application, the biocompatibility of the material is of utmost importance. The toxicity of cyanoacrylate derivatives is primarily related to their degradation products, namely formaldehyde and alkyl cyanoacetate.[6] As previously mentioned, the rate of degradation and, consequently, the rate of release of these toxic byproducts are dependent on the length of the alkyl chain. Longer-chain derivatives are generally more biocompatible.[2][6]
The biocompatibility of medical devices, including those made from or coated with cyanoacrylate derivatives, is rigorously assessed according to the international standard ISO 10993.
Experimental Protocol: In Vivo Subcutaneous Implantation
This in vivo model is used to assess the local tissue response to an implanted material over time.
Material Preparation: Sterilize the cyanoacrylate derivative to be tested.
Animal Model: Use a suitable animal model, such as rats or rabbits.
Implantation: Surgically create a subcutaneous pocket on the dorsal side of the animal and implant the test material.
Observation Periods: Euthanize the animals at various time points (e.g., 7, 21, and 45 days) post-implantation.
Histological Analysis: Excise the tissue surrounding the implant, fix it in formalin, and process it for histological examination. Stain tissue sections with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response, fibrosis, and overall tissue integration.[22][23]
VI. Applications in Drug Delivery
The unique properties of cyanoacrylate derivatives make them attractive candidates for the development of drug delivery systems.[24][25] They can be formulated into nanoparticles, microparticles, and implants for the controlled release of a wide range of therapeutic agents.[24] The ability to functionalize the alkyl chain allows for the attachment of targeting ligands, enabling the specific delivery of drugs to diseased tissues and cells.
VII. Future Perspectives
The field of cyanoacrylate-based biomaterials is rapidly evolving. Future research will likely focus on the development of novel derivatives with enhanced biological activities and improved biocompatibility. The exploration of their potential in combination therapies, where they can act as both a drug delivery vehicle and a therapeutic agent, is a particularly exciting avenue of investigation. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of the next generation of cyanoacrylate-based therapeutics.
References
de Almeida Manzano RP, Naufal SC, Hida RY, Guarnieri LO, Nishiwaki-Dantas MC. Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens. Cornea. 2006;25(3):350-3. [Link]
Manzano RPA, Naufal SC, Hida RY, Guarnieri LO, Dantas MCN. Antibacterial Analysis In Vitro of Ethyl-cyanoacrylate Against Ocular Pathogens. ResearchGate. 2006. [Link]
ResearchGate. Characteristic of used E. coli strains including MIC values for OCT. [Link]
Romero-Rojas A, Arciniegas-Tangarife S, Diaz-Corrales CE. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? MedUNAB. 2014;17(1):17-22. [Link]
Romero-Rojas A, Arciniegas-Tangarife S, Diaz-Corrales CE. Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization. IOVS. 2013;54(15):4228. [Link]
Kim HD, Han G, Cho KH, Cho CS. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Polymers (Basel). 2023;15(9):2108. [Link]
Sohn M, Kim HD, Han G, Cho KH, Cho CS. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. PLoS One. 2013;8(11):e79752. [Link]
Lee Y, Lee C, Oh S, et al. Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. Int J Mol Sci. 2022;23(16):9141. [Link]
Google Patents.
Park Y, Lee J. Assaying cell cycle status using flow cytometry. Curr Protoc Mol Biol. 2012;Chapter 25:Unit25B.6. [Link]
Pickhardt M, Biernat J, Mandelkow E. Structure-activity relationship of cyanine tau aggregation inhibitors. J Med Chem. 2005;48(19):6183-93. [Link]
ResearchGate. In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic Patch. [Link]
Ahmad A, Husain A, Mujeeb M, Khan SA, Alhadrami HA, Bhandari A. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Jurnal Sains Kesihatan Malaysia. 2018;16(2):119-126. [Link]
Kilic E, Ozkan S, Kismet K, Bagdatoglu C, Das K, Ece D. Cyanoacrylate adhesive provides efficient local drug delivery. Clin Orthop Relat Res. 2012;470(10):2751-9. [Link]
Kumar A, Singh S, Sharma A. Development of tubulin polymerization inhibitors as anticancer agents. Expert Opin Drug Discov. 2023;18(12):1351-1369. [Link]
Jordan MA, Wilson L. Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Curr Med Chem Anticancer Agents. 2002;2(1):1-17. [Link]
Pinteala M, Dascalu A, Profire L. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine. Pharmaceutics. 2021;13(4):469. [Link]
Sohn M, Kim HD, Han G, Cho KH, Cho CS. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. PLOS ONE. 2013;8(11):e79752. [Link]
Di Saverio S, et al. In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic Patch. J Funct Biomater. 2022;13(3):126. [Link]
Leonard F, Kulkarni RK, Brandes G, Nelson J, Cameron JJ. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). J Appl Polym Sci. 1966;10(2):259-272. [Link]
Hsieh YH, et al. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules. 2020;25(18):4218. [Link]
Thompson H, Jones H. Cyanoacrylate glue embolization: A review. ACS Fall 2025. [Link]
Monte M, et al. Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Pharmaceuticals (Basel). 2023;16(5):756. [Link]
Vauthier C, Dubernet C, Fattal E, et al. Synthesis of poly(alkyl cyanoacrylate)‐based colloidal nanomedicines. WIREs Nanomed Nanobiotechnol. 2009;1(1):111-125. [Link]
Pérez-Garijo A, Steller H. Apoptotic cells can induce non-autonomous apoptosis through the TNF pathway. eLife. 2013;2:e01004. [Link]
ResearchGate. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]
da Silva JL, de Souza FB, de Oliveira E, et al. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. J Appl Oral Sci. 2008;16(2):122-6. [Link]
de Paula E, et al. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Med Chem. 2022;13(6):644-655. [Link]
Chang MC, et al. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study. J Formos Med Assoc. 2021;120(1 Pt 2):445-452. [Link]
Samuel HS, et al. Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. 2024;7(2):129-142. [Link]
Waller SC, Anderson DW, Kane BJ, Clough LA. In Vitro Assessment of Microbial Barrier Properties of Cyanoacrylate Tissue Adhesives and Pressure-Sensitive Adhesives. Surg Infect (Larchmt). 2019;20(6):449-452. [Link]
Minervini G, et al. The Use of Cyanoacrylate and Glubran in Dentistry: A Review of Clinical Applications and Outcomes. Gels. 2023;9(6):483. [Link]
Di Saverio S, et al. In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate-Polylactic Acid Hemostatic Patch. J Funct Biomater. 2022;13(3):126. [Link]
Academia.edu. Enzyme inhibitory activities an insight into the structureeActivity relationship of biscoumarin derivatives a-Amylase inhibitors HIV-1 integrase inhibition c-Met inhibitors SAR. [Link]
Maroyi A. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. 2019. [Link]
Rather RA, Bhagat M. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Int J Mol Sci. 2022;23(19):11559. [Link]
Wang Y, et al. A review of research progress of antitumor drugs based on tubulin targets. Ann Transl Med. 2020;8(21):1456. [Link]
ResearchGate. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. [Link]
Shaker LM, Al-Amiery AA, Kadhum AAH. Advances in Drug Delivery Systems: A Mini-Review. Al-Ameed Journal for Medical Research and Health Sciences. 2023;2(1):1-10. [Link]
Taha M, et al. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. C R Chim. 2018;21(1):58-70. [Link]
Kim S, et al. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2022;23(21):13295. [Link]
Liu Y, et al. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chem Neurosci. 2023;14(20):3774-3785. [Link]
Technical Guide: Reactivity & Synthetic Utility of Ethyl 2-cyano-3-ethylpent-2-enoate
Executive Summary Ethyl 2-cyano-3-ethylpent-2-enoate represents a class of densely functionalized -disubstituted electron-deficient alkenes . Derived from the Knoevenagel condensation of 3-pentanone and ethyl cyanoacetat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-cyano-3-ethylpent-2-enoate represents a class of densely functionalized
-disubstituted electron-deficient alkenes . Derived from the Knoevenagel condensation of 3-pentanone and ethyl cyanoacetate, this molecule serves as a critical "push-pull" synthon in medicinal chemistry. Its utility lies in the interplay between the electrophilic -carbon and the competing reactivity of the vicinal cyano and ester groups.
This guide analyzes the steric and electronic factors governing its reactivity, providing validated protocols for its conversion into pharmacologically active heterocycles (pyrimidines and thiophenes) and strategies for chemoselective manipulation.
Structural Anatomy & Electronic Environment
To predict reactivity, one must first deconstruct the electronic and steric environment of the molecule.
The "Push-Pull" System
The molecule features a tetrasubstituted alkene core. The
-carbon is bonded to two electron-withdrawing groups (EWGs): a nitrile (-CN) and an ester (-COOEt) .
Electronic Effect: Both groups exert strong
(inductive) and (mesomeric) effects, significantly lowering the LUMO energy of the -system. This makes the -carbon highly electrophilic (a strong Michael acceptor).
Resonance Contribution: The
-electrons are delocalized onto the heteroatoms (N and O), stabilizing the anionic character at the -position during nucleophilic attack.
The Steric Barrier (Critical Insight)
Unlike simple acrylates, this molecule possesses two ethyl groups at the
-position (derived from the 3-pentanone precursor).
Implication: The
-carbon is sterically crowded. Nucleophilic attack at this position is kinetically slower than in -unsubstituted or -monosubstituted analogs.
Experimental Adjustment: Successful Michael additions often require forcing conditions (higher temperature, high-pressure, or Lewis acid catalysis) or the use of unhindered, "hard" nucleophiles.
Reactivity Map & Signaling Pathways
The following diagram outlines the primary divergent synthetic pathways available for this scaffold.
Figure 1: Divergent reactivity pathways. The central alkene acts as the gateway to complex scaffolds via Michael addition followed by cyclization.
Heterocycle Synthesis: Validated Protocols
The most high-value application of this scaffold in drug discovery is the synthesis of heterocycles. The gem-cyano-ester motif serves as a "linchpin" for cyclocondensation.
Protocol A: The Gewald Reaction (2-Aminothiophene Synthesis)
This is a multicomponent reaction (MCR) variant converting the acrylate into a polysubstituted thiophene. This is particularly relevant for creating kinase inhibitor scaffolds.
Mechanism:
Michael addition of sulfide/polysulfide.
Intramolecular aldol-type condensation with the nitrile.
Dissolve Na metal in EtOH to generate fresh NaOEt.
Add Guanidine HCl and stir for 15 min (release free guanidine).
Add the acrylate. Reflux for 6–12 hours.
Mechanism: Michael addition of the guanidine nitrogen to the
-carbon, followed by cyclization onto the ester (loss of EtOH) and tautomerization.
Workup: Evaporate solvent, neutralize with dilute acetic acid to precipitate the pyrimidine.
Exploratory
A Technical Guide to Ethyl 2-cyano-3-ethylpent-2-enoate: Structure, Identifiers, and Synthesis
Introduction In the landscape of modern drug discovery and fine chemical synthesis, the utility of a molecule is fundamentally linked to its structural and reactive properties. Ethyl 2-cyano-3-ethylpent-2-enoate (CAS No....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the utility of a molecule is fundamentally linked to its structural and reactive properties. Ethyl 2-cyano-3-ethylpent-2-enoate (CAS No. 868-04-2) represents a noteworthy scaffold, embodying a rich chemical potential through its unique arrangement of functional groups. As a substituted α,β-unsaturated cyanoacrylate, it possesses a conjugated system activated by two distinct electron-withdrawing groups—a nitrile and an ester—making it a versatile precursor for a variety of synthetic transformations.
This technical guide serves as an in-depth resource for researchers and development professionals. It moves beyond a simple datasheet to provide a comprehensive understanding of the molecule's core identifiers, the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES), which are indispensable for unambiguous communication in chemical databases and informatics. Furthermore, this guide presents a field-proven, step-by-step protocol for its synthesis via the Knoevenagel condensation, offering mechanistic insights that are crucial for experimental design, optimization, and scale-up.
Section 1: Molecular Identification and Physicochemical Properties
The precise identification of a chemical entity is paramount for reproducibility in research and compliance in development. Ethyl 2-cyano-3-ethylpent-2-enoate is characterized by the following core identifiers and properties.
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that encodes a molecule's structure in a simple ASCII string.[2] This system allows for a compact, human-readable, and machine-parsable representation essential for chemical database management and computational chemistry.
The SMILES string for Ethyl 2-cyano-3-ethylpent-2-enoate, CCC(=C(C#N)C(=O)OCC)CC , can be deconstructed as follows:
CCC and CC : Represent the two ethyl groups.
=C(...) : Denotes a double bond to a central carbon atom.
C#N : Represents the cyano group.
C(=O)OCC : Represents the ethyl ester group.
Parentheses are used to indicate branches from the main chain.
The InChI Identifier: A Canonical Standard
The IUPAC International Chemical Identifier (InChI) provides a unique and layered text string to represent a chemical substance, ensuring canonical representation across different databases and software.[3] It is algorithmically generated and designed to be an absolute standard for molecular identification.
The InChI for Ethyl 2-cyano-3-ethylpent-2-enoate is InChI=1S/C10H15NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h4-6H2,1-3H3 .
1S/ : Standard InChI version 1.
C10H15NO2/ : The molecular formula.
c1-4-8(5-2).../ : The connectivity layer, describing how the non-hydrogen atoms are connected.
h4-6H2,1-3H3 : The hydrogen layer, indicating the placement of hydrogen atoms.
The InChIKey (YZGQCNVGNMIVSL-UHFFFAOYSA-N) is a fixed-length (27-character) hashed version of the full InChI, used for efficient database indexing and web searching.
Diagram of the core structure and its corresponding identifiers.
Section 2: Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing Ethyl 2-cyano-3-ethylpent-2-enoate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a ketone (3-pentanone), followed by dehydration.[4] The use of a weak base, such as piperidine, is critical as it is sufficient to deprotonate the highly acidic α-carbon of ethyl cyanoacetate without promoting the self-condensation of the ketone.
Knoevenagel Condensation: Mechanism
The reaction proceeds through a well-understood, multi-step mechanism:
Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pentanone.
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by the conjugate acid of the catalyst to yield a β-hydroxy adduct.
Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated α,β-unsaturated system, to yield the final product.
Workflow of the Knoevenagel condensation synthesis.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures for Knoevenagel condensations involving ketones and ethyl cyanoacetate. It is designed to be self-validating through the removal of water, which drives the reaction to completion.
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus. Charge the flask with toluene (1 L), ethyl cyanoacetate (113.12 g), 3-pentanone (103.36 g), piperidine (9.9 mL), and glacial acetic acid (5.7 mL).
Heating and Water Removal: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The toluene forms an azeotrope with water, allowing the water generated during the condensation to be collected and measured in the Dean-Stark trap. Continue reflux until no more water is collected (typically 8-12 hours).
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 2-cyano-3-ethylpent-2-enoate as a clear to light yellow oil. The purity should be assessed by GC or NMR analysis.
Section 3: Applications in Research and Development
Ethyl 2-cyano-3-ethylpent-2-enoate is a highly functionalized and reactive intermediate. Its value in synthetic chemistry stems from the multiple reaction sites available for further elaboration.
Michael Additions: The electron-deficient β-carbon of the α,β-unsaturated system is highly susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles. This allows for the introduction of new substituents and the construction of more complex carbon skeletons.
Synthesis of Heterocycles: The compound is an excellent precursor for building diverse heterocyclic systems. For instance, reactions with hydrazine derivatives can yield substituted pyrazoles, while condensations with dinucleophiles can lead to pyridines, pyrimidines, and other ring systems of medicinal interest.
Precursor for Bioactive Molecules: Substituted cyanoacrylates are known building blocks in the synthesis of pharmaceutical agents. The specific steric and electronic profile of the 3-ethyl variant offers a unique starting point for creating novel analogues of known drugs or for use in fragment-based drug discovery campaigns.
Conclusion
Ethyl 2-cyano-3-ethylpent-2-enoate is a valuable and versatile building block for synthetic chemistry. A thorough understanding of its canonical identifiers, InChI and SMILES, is essential for leveraging modern chemical informatics in research and ensuring clarity in scientific communication. The Knoevenagel condensation provides a reliable and scalable synthetic route, the mechanism of which is well-established, allowing for rational optimization. The multiple reactive sites inherent in its structure ensure its continued utility as a precursor for complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds for the pharmaceutical and materials science sectors.
References
ChemSynthesis. (2025). 4-ethylpyridine. ChemSynthesis Database. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 4-ethyl-2,4-dimethylheptane. NIST Chemistry WebBook. Available at: [Link]
PubChem. (n.d.). Adiponitrile. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). Ethyl 2-cyano-3-methyl-2-pentenoate. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). Compound Summary for CID 24989044. National Center for Biotechnology Information. Available at: [Link]
Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). LibreTexts Chemistry. Available at: [Link]
The Good Scents Company. (n.d.). ethyl 2-pentenoate. The Good Scents Company Information System. Available at: [Link]
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]
YouTube. (2012). Cheminformatics, Encodings SMILES & InChI. Available at: [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate GmbH. Available at: [Link]
Synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of ethyl 2-cyano-3-ethylpent-2-enoate, a valuable building block in organic synthesis. The pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of ethyl 2-cyano-3-ethylpent-2-enoate, a valuable building block in organic synthesis. The protocol is designed to be self-validating, with detailed explanations of the underlying chemical principles and expected analytical characterization.
Introduction: The Versatility of α,β-Unsaturated Cyanoacrylates
Ethyl 2-cyano-3-ethylpent-2-enoate belongs to the class of α,β-unsaturated cyanoacrylates, which are highly versatile intermediates in medicinal chemistry. The presence of multiple reactive sites, including an electron-deficient double bond, a nitrile group, and an ester moiety, makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds and complex molecules. These structures are often scaffolds for bioactive compounds, highlighting the importance of reliable synthetic routes to access these intermediates.
The primary route for the synthesis of such compounds is the Knoevenagel condensation, a robust and widely used carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-pentanone, typically under basic catalysis.
Mechanistic Insights: The Knoevenagel Condensation Pathway
The synthesis of ethyl 2-cyano-3-ethylpent-2-enoate proceeds via a piperidine-catalyzed Knoevenagel condensation mechanism. The reaction can be conceptually broken down into three key stages:
Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the α-carbon of ethyl cyanoacetate. This carbon is particularly acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups, facilitating the formation of a stabilized enolate ion.
Nucleophilic Addition: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pentanone. This results in the formation of a β-hydroxy nitrile intermediate.
Dehydration: The β-hydroxy nitrile intermediate readily undergoes dehydration, facilitated by the acidic catalyst (acetic acid) and heat, to yield the final, more stable α,β-unsaturated product, ethyl 2-cyano-3-ethylpent-2-enoate. The removal of water drives the reaction to completion.
Experimental Protocol
This protocol is adapted from established procedures for Knoevenagel condensations and is optimized for the synthesis of ethyl 2-cyano-3-ethylpent-2-enoate.
Reagents and Materials
Reagent
Molecular Formula
Molar Mass ( g/mol )
Density (g/mL)
CAS Number
3-Pentanone
C₅H₁₀O
86.13
0.814
96-22-0
Ethyl Cyanoacetate
C₅H₇NO₂
113.12
1.063
105-56-6
Piperidine
C₅H₁₁N
85.15
0.862
110-89-4
Glacial Acetic Acid
C₂H₄O₂
60.05
1.049
64-19-7
Toluene
C₇H₈
92.14
0.867
108-88-3
Equipment
Three-necked round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Procedure
Reaction Setup: To a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add toluene (200 mL), ethyl cyanoacetate (11.3 g, 0.1 mol), 3-pentanone (10.3 g, 0.12 mol), piperidine (0.85 g, 0.01 mol), and glacial acetic acid (0.6 g, 0.01 mol).
Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is then purified by vacuum distillation to yield ethyl 2-cyano-3-ethylpent-2-enoate as a colorless to pale yellow oil.
Product Characterization
The identity and purity of the synthesized ethyl 2-cyano-3-ethylpent-2-enoate should be confirmed by spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of the product is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Functional Group
Wavenumber (cm⁻¹)
C≡N (nitrile)
~2220
C=O (ester)
~1725
C=C (alkene)
~1640
C-H (alkane)
~2850-2990
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Ethyl group of the ester: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).
Ethyl groups on the double bond: Two overlapping or distinct quartets around 2.5-2.8 ppm (CH₂) and two overlapping or distinct triplets around 1.1-1.2 ppm (CH₃). The exact shifts will depend on the stereochemistry (E/Z isomers).
¹³C NMR:
Carbonyl carbon (C=O): ~165-170 ppm.
Alkene carbons (C=C): One quaternary carbon around 100-110 ppm and one around 160-170 ppm.
Nitrile carbon (C≡N): ~115-120 ppm.
Ethyl group carbons: ~60 ppm (O-CH₂) and ~14 ppm (CH₃).
Other alkyl carbons: In the range of 10-30 ppm.
Applications in Drug Development
Ethyl 2-cyano-3-ethylpent-2-enoate serves as a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its utility lies in its ability to participate in a variety of chemical transformations to build more complex molecular architectures. For instance, cyanoacrylate derivatives are precursors to pyrimidine-based structures, which are found in a wide range of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties. The reactivity of the α,β-unsaturated system allows for Michael additions, cycloadditions, and other reactions that are fundamental in the construction of novel drug candidates.
Safety Considerations
3-Pentanone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation.
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
References
Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-cyano-3-methyl-2-pentenoate. Retrieved from [Link]
Carl R
Application
Application Note: High-Efficiency Knoevenagel Condensation of Pentan-3-one
Executive Summary The Knoevenagel condensation of pentan-3-one (diethyl ketone) presents a distinct challenge compared to aldehydes or methyl ketones. The steric bulk of the two ethyl groups flanking the carbonyl signifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Knoevenagel condensation of pentan-3-one (diethyl ketone) presents a distinct challenge compared to aldehydes or methyl ketones. The steric bulk of the two ethyl groups flanking the carbonyl significantly retards nucleophilic attack, often resulting in low yields or incomplete conversion under standard "textbook" conditions (e.g., weak base in ethanol).
This guide details three validated protocols to overcome the "Ketone Challenge":
Protocol A (Standard Scale-Up): Azeotropic distillation with Piperidine/Acetic Acid. Best for multi-gram synthesis where robust equipment (Dean-Stark) is available.
Protocol B (High Reactivity): TiCl₄-mediated condensation. Best for difficult substrates or when anhydrous conditions are strictly required.
Protocol C (Green/Rapid): Microwave-assisted synthesis.[1][2] Best for library generation and high-throughput screening.
Mechanistic Insight & The "Ketone Challenge"
Unlike aldehydes, pentan-3-one possesses significant steric hindrance at the electrophilic center. The reaction rate is governed by the nucleophilic attack of the deprotonated active methylene compound on the carbonyl carbon.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the role of catalysis in overcoming the steric energy barrier.
Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance of ethyl groups.
Critical Reaction Parameters
Parameter
Requirement for Pentan-3-one
Rationale
Water Removal
Critical
The equilibrium constant for ketones is unfavorable. Water must be actively removed (Dean-Stark or Chemical Scavenger) to drive conversion.
Catalyst
Amine/Acid or Lewis Acid
Simple bases (e.g., NaOH) often lead to aldol side-reactions. A buffered system (Piperidine/AcOH) or Lewis Acid (TiCl₄) is preferred.
Temperature
Reflux (>80°C)
Higher energy is required to overcome the steric activation barrier compared to aldehydes (often RT).
Solvent
Toluene or Benzene
Non-polar solvents facilitate azeotropic water removal.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Pentan-3-one (10.3 g, 120 mmol), and Toluene (100 mL) to the flask.
Catalyst Addition: Add Piperidine (0.85 g, 10 mmol) followed by Glacial Acetic Acid (0.6 g, 10 mmol). Note: The acid prevents catalyst deactivation and buffers the pH.
Reaction: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure the toluene is condensing and filling the trap.
Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 8–12 hours).[3] Verify by TLC (Hexane/EtOAc 8:2).
Workup: Cool to room temperature. Wash the organic layer with water (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or recrystallization (if solid).[4]
Recommended for: Difficult substrates, strictly anhydrous requirements, or when Protocol A fails.
Reagents:
Pentan-3-one (1.0 equiv)
Active Methylene (1.0 equiv)
TiCl₄ (2.0 equiv)
Pyridine (4.0 equiv)
Solvent: Anhydrous THF or DCM
Procedure:
Safety: TiCl₄ is corrosive and fumes in air. Perform all steps under Nitrogen/Argon.
Preparation: In a dry flask under inert atmosphere, dissolve TiCl₄ (20 mmol) in anhydrous THF (40 mL) at 0°C. A yellow precipitate/complex may form.
Addition 1: Add Pentan-3-one (10 mmol) dropwise at 0°C. Stir for 10 minutes.
Addition 2: Add the Active Methylene compound (10 mmol) dropwise.
Base Addition: Add Pyridine (40 mmol) dropwise over 15 minutes. The mixture will likely turn dark/brown.
Reaction: Allow the mixture to warm to Room Temperature and stir for 6–12 hours.
Quench: Carefully quench with saturated aqueous NH₄Cl (exothermic).
Extraction: Extract with EtOAc or DCM. Wash organics with 1M HCl (to remove pyridine), then brine.
Purification: Column chromatography (Silica Gel).
Expected Yield: 75–85% (High purity)
Protocol C: Microwave-Assisted (Green Chemistry)
Recommended for: Rapid screening, small scale (<1g), library synthesis.
Reagents:
Pentan-3-one (1.0 equiv)
Active Methylene (1.0 equiv)
Catalyst: Ammonium Acetate (10 mol%) or Ionic Liquid (e.g., [bmim]BF₄)
Solvent: Ethanol (minimal) or Solvent-free
Procedure:
Mixing: In a microwave-safe vial, mix Pentan-3-one (2 mmol), Malononitrile (2 mmol), and Ammonium Acetate (0.2 mmol).
Irradiation: Cap the vial. Irradiate at 300W for 30–60 seconds (or maintain 80°C for 5-10 mins depending on reactor type).
Monitoring: Check TLC immediately. If incomplete, pulse for another 30 seconds.
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid. Filter and wash with cold ethanol/water.[4]
Expected Yield: 85–95% (Very fast, but difficult to scale up).
Data Summary & Troubleshooting
Method Comparison Table
Method
Reaction Time
Typical Yield
Scalability
Key Advantage
A: Dean-Stark
8–12 Hours
80–90%
High (kg)
Robust, uses standard glassware.
B: TiCl₄
6–12 Hours
75–85%
Medium
Works for very hindered/unreactive ketones.
C: Microwave
<10 Minutes
85–95%
Low (mg)
Extremely fast, "Green" (solvent-free potential).
Troubleshooting Guide
Low Conversion:
Cause: Water accumulation in the system.
Fix: Ensure Dean-Stark trap is functioning or switch to Protocol B (TiCl₄ consumes water).
By-products (Red/Tar):
Cause: Polymerization of the active methylene or self-condensation of the ketone.
Fix: Lower the catalyst loading (Protocol A) or reduce temperature slightly. Ensure inert atmosphere.
No Reaction:
Cause: Steric bulk of pentan-3-one preventing attack.
Fix: Increase temperature (reflux toluene -> xylene) or use TiCl₄ activation.
References
BenchChem Protocols. Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. Retrieved from (Note: Generalized citation based on search result 1.2).
Lehnert, W. (1973). Knoevenagel Condensation with TiCl4/Base.[5] Tetrahedron Letters, 14(54), 4723-4724. (Foundational reference for TiCl4 ketone condensation).
Gomes, M. N., et al. (2011). Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water.[1] Synthetic Communications, 41(1), 52-57.[1] Link (Demonstrates aqueous/green protocols adaptable to Protocol C).
Organic Chemistry Portal. Knoevenagel Condensation Mechanism and Protocols.Link.
Reddy, M. B. M., et al. (2015). Knoevenagel condensation of aromatic aldehydes with malononitrile.[6][7] ResearchGate.[8] Link
Application Note: Streamlined Synthesis of Privileged Heterocycles for Library Generation
Executive Summary This application note details optimized protocols for the synthesis of two "privileged scaffolds" in medicinal chemistry: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and 1,4-Disubstituted 1,2,3-Triazoles ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details optimized protocols for the synthesis of two "privileged scaffolds" in medicinal chemistry: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and 1,4-Disubstituted 1,2,3-Triazoles . These heterocycles are ubiquitous in drug discovery, serving as core pharmacophores for calcium channel blockers, anti-viral agents, and kinase inhibitors.
Unlike textbook descriptions, this guide focuses on process robustness —ensuring reproducibility, scalability, and ease of purification. We utilize the Kappe modification for the Biginelli reaction to maximize throughput and the Sharpless-Fokin protocol for regioselective Click chemistry.
Module A: The Biginelli Reaction (DHPM Synthesis)[1][2]
Principle & Mechanism
The Biginelli reaction is a one-pot, acid-catalyzed multicomponent reaction (MCR). While early mechanisms were debated, the Kappe Mechanism is currently accepted as the primary pathway.
Iminium Formation: Acid-catalyzed condensation of the aldehyde and urea forms an
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde, ethyl acetoacetate, and urea.
Solvation: Add Ethanol (15 mL). Stir until urea is mostly dissolved.
Catalysis: Add the acid catalyst.
Reflux: Attach a water-cooled reflux condenser. Heat the mixture to vigorous reflux (
) for 3–4 hours.
Visual Cue: The solution will turn from clear/pale yellow to a deeper gold/orange.
Monitoring: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). Look for the disappearance of benzaldehyde.
Precipitation (Critical Step): Remove from heat and allow the flask to cool to room temperature. Then, place in an ice bath for 30 minutes. The product should precipitate as a white/off-white solid.
Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and re-cool.
Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (
) and cold water ().
Recrystallization: Purify by recrystallizing from hot Ethanol.
Workflow Visualization
Figure 1: Optimized workflow for the synthesis of DHPMs via acid-catalyzed condensation.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for "Click Chemistry." It exclusively yields the 1,4-disubstituted 1,2,3-triazole (regioselective), avoiding the 1,4/1,5 mixtures seen in thermal Huisgen cycloadditions.
Catalyst: Cu(I) species, generated in situ from Cu(II) salts using a reducing agent (Sodium Ascorbate).
Solvent:
is preferred because it solubilizes organic reactants while water accelerates the reaction via hydrophobic effects.
Substrate Solution: In a scintillation vial, dissolve Benzyl Azide and Phenylacetylene in 2 mL of
.
Catalyst Prep: Dissolve
in 1 mL water and Sodium Ascorbate in 1 mL water separately.
Initiation: Add the
solution to the substrate vial, followed immediately by the Ascorbate solution.
Visual Cue: The mixture will turn bright yellow/orange, indicating the formation of Cu(I). If it turns brown/black, oxidation is occurring (add more ascorbate).
Reaction: Cap the vial and stir vigorously at Room Temperature for 6–12 hours.
Workup: The product often precipitates out of the aqueous mixture.
Scenario A (Solid): Filter the solid, wash with water and dilute ammonium hydroxide (to remove Copper traces).
Scenario B (Oil): Dilute with water (10 mL), extract with Ethyl Acetate (
), dry over , and concentrate.
Purification: Usually not required. If necessary, recrystallize from Hexanes/Ethyl Acetate.
Mechanistic Pathway (Catalytic Cycle)
Figure 2: The catalytic cycle of CuAAC. The active Cu(I) species coordinates the alkyne, then the azide, forming a metallacycle before releasing the triazole.
Characterization & Troubleshooting
Critical Process Parameters (CPP)
Parameter
Biginelli (DHPM)
CuAAC (Triazole)
Impact on Quality
Stoichiometry
Excess Urea (1.5 eq)
1:1 Azide:Alkyne
Excess urea ensures completion; 1:1 prevents byproduct formation in Click.
Catalyst Load
10-20 mol% Acid
1-5 mol% Cu
Low Cu load prevents metal contamination in biological assays.
Atmosphere
Ambient (Open air ok)
Inert preferred
Oxygen oxidizes Cu(I) Cu(II), killing the Click reaction.
Temperature
Reflux ()
RT ()
High temp in Click can cause thermal (non-regioselective) cyclization.
Troubleshooting Guide
Issue: "Oiling Out" (Product forms a sticky oil instead of crystals)
Cause: Impurities lowering the melting point or solvent mixture too polar.
Solution: Re-dissolve in the minimum amount of hot solvent.[4] Add a "seed crystal" if available. Scratch the glass side of the flask with a spatula to induce nucleation.
Issue: CuAAC Reaction Stalls (Yellow color fades to blue/green)
Cause: Oxidation of catalytic Cu(I) to inactive Cu(II).
Solution: Add an additional 0.5 eq of Sodium Ascorbate. Degas solvents with Nitrogen prior to use.
References
Biginelli, P. (1893).[5] Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft. Link
Kappe, C. O. (2000).[6] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. Link
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
Tornøe, C. W., et al. (2002).[5] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
Evans, B. E., et al. (1988). Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists. Journal of Medicinal Chemistry. (Concept of Privileged Structures). Link
Application Note: Spectroscopic Characterization of Ethyl 2-cyano-3-ethylpent-2-enoate
Introduction: The Significance of Spectroscopic Analysis Ethyl 2-cyano-3-ethylpent-2-enoate is a multifunctional organic compound belonging to the class of α,β-unsaturated cyanoacrylates. These molecules are of significa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Spectroscopic Analysis
Ethyl 2-cyano-3-ethylpent-2-enoate is a multifunctional organic compound belonging to the class of α,β-unsaturated cyanoacrylates. These molecules are of significant interest in organic synthesis, polymer science, and medicinal chemistry due to the versatile reactivity imparted by the electron-withdrawing cyano and ester groups conjugated with a carbon-carbon double bond. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This application note provides a comprehensive guide to the characterization of ethyl 2-cyano-3-ethylpent-2-enoate using ¹H NMR, ¹³C NMR, and IR spectroscopy. The protocols and data analysis presented herein are designed to be a self-validating system, ensuring researchers can confidently verify the structure and purity of their synthesized compound. While direct spectral data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.
Molecular Structure and Predicted Spectroscopic Features
The structure of ethyl 2-cyano-3-ethylpent-2-enoate, with the IUPAC name ethyl (E)-2-cyano-3-ethylpent-2-enoate, is characterized by a central C=C double bond. The molecule can exist as E/Z isomers, though the E isomer is generally more stable due to reduced steric hindrance. The presence of various functional groups, including a nitrile (-C≡N), an ester (-COOEt), and alkyl chains, gives rise to a unique spectroscopic fingerprint.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: The choice of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak, which can be used as an internal reference. A sample concentration of approximately 10-20 mg/mL is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
Protocol for NMR Sample Preparation and Data Acquisition:
Sample Preparation:
Accurately weigh approximately 10-20 mg of ethyl 2-cyano-3-ethylpent-2-enoate.
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (¹H NMR):
Spectrometer: 400 MHz or higher
Pulse Program: Standard single pulse
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-2 seconds
Number of Scans: 8-16
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.
Instrument Parameters (¹³C NMR):
Spectrometer: 100 MHz or higher
Pulse Program: Proton-decoupled
Acquisition Time: 1-2 seconds
Relaxation Delay: 2-5 seconds
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
Reference: CDCl₃ triplet at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choices: For a liquid sample like ethyl 2-cyano-3-ethylpent-2-enoate, the neat liquid film method using salt plates is a straightforward and common technique that avoids solvent interference.[1] Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample preparation.[2]
Protocol for FTIR Data Acquisition (Neat Liquid Film):
Sample Preparation:
Place a single drop of the neat liquid sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1]
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[1]
Instrument Parameters:
Spectrometer: FTIR spectrometer
Scan Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32
Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.
Spectroscopic Data Analysis and Interpretation
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of ethyl 2-cyano-3-ethylpent-2-enoate and data from analogous compounds, the following proton signals are predicted:
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-O-CH₂-CH₃
~ 1.35
triplet
3H
~ 7.1
-CH₂-CH₃ (on C=C)
~ 1.20
triplet
3H
~ 7.5
-CH(CH₃)₂
~ 1.15
triplet
6H
~ 7.0
-CH₂-CH₃ (on C=C)
~ 2.65
quartet
2H
~ 7.5
-O-CH₂-CH₃
~ 4.30
quartet
2H
~ 7.1
Interpretation:
The quartet at approximately 4.30 ppm is characteristic of the methylene protons of the ethyl ester group, deshielded by the adjacent oxygen atom.
The quartet around 2.65 ppm is assigned to the methylene protons of the ethyl group directly attached to the double bond.
The overlapping triplets around 1.15-1.35 ppm correspond to the methyl protons of the two ethyl groups.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Assignment
Predicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃
~ 14.0
-C H₂-CH₃ (on C=C)
~ 13.5
-CH(C H₃)₂
~ 12.5
-O-C H₂-CH₃
~ 62.0
-C H₂-CH₃ (on C=C)
~ 30.0
C =C(CN)COOEt
~ 105.0
-C≡N
~ 116.0
-C =O
~ 162.0
C=C (Et)₂
~ 170.0
Interpretation:
The peak at approximately 162.0 ppm is characteristic of the ester carbonyl carbon.
The signals around 170.0 ppm and 105.0 ppm are assigned to the quaternary carbons of the C=C double bond.
The nitrile carbon will appear around 116.0 ppm.
The remaining peaks in the upfield region correspond to the sp³ hybridized carbons of the ethyl groups.
IR Spectroscopy: Functional Group Identification
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
Vibrational Mode
Predicted Absorption Frequency (cm⁻¹)
Intensity
C-H stretch (sp³)
2980-2850
Medium-Strong
C≡N stretch
2230-2210
Medium, Sharp
C=O stretch (ester)
1730-1715
Strong, Sharp
C=C stretch
1640-1620
Medium
C-O stretch (ester)
1300-1000
Strong
Interpretation:
A sharp, medium intensity peak around 2220 cm⁻¹ is a clear indication of the nitrile group.[3]
The strong, sharp absorption in the 1730-1715 cm⁻¹ region is characteristic of the conjugated ester carbonyl group.[4]
The presence of a C=C double bond will be confirmed by a medium intensity peak in the 1640-1620 cm⁻¹ region.
The strong C-O stretching vibrations of the ester will be observed in the 1300-1000 cm⁻¹ range.[4]
Visualization of Workflow and Structure
Caption: Workflow for the synthesis and spectroscopic characterization of ethyl 2-cyano-3-ethylpent-2-enoate.
Caption: Molecular structure of ethyl 2-cyano-3-ethylpent-2-enoate.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive methodology for the unambiguous characterization of ethyl 2-cyano-3-ethylpent-2-enoate. By following the detailed protocols and utilizing the predictive spectral data provided in this application note, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The cross-validation of data from these orthogonal techniques ensures the scientific integrity of the characterization process.
References
Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. Retrieved from [Link]
Electronic Supplementary Information. (n.d.). RSC. Retrieved from [Link]
Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. (n.d.). Thieme Connect. Retrieved from [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (n.d.). CORE. Retrieved from [Link]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of Ethyl 2-cyano-3-ethylpent-2-enoate
Abstract This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for Ethyl 2-cyano-3-ethylpent-2-enoate. This compound is a key intermediate in various synthetic pathways, where its purity is critical for the quality and yield of the final product. The described method is designed for use in research, process development, and quality control environments, providing a reliable system for separating the main component from potential process-related impurities and degradation products. The protocol is fully compliant with the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Method Rationale
Ethyl 2-cyano-3-ethylpent-2-enoate is a multifunctional organic compound whose precise quantification and impurity profiling are essential for ensuring consistency in drug development and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and suitability for non-volatile and thermally labile compounds.[3][4]
The core of this method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[5][6] The analyte, Ethyl 2-cyano-3-ethylpent-2-enoate, is a relatively non-polar molecule, making it an ideal candidate for retention on a non-polar stationary phase (like C18) with elution controlled by a polar mobile phase.[6] The method employs a gradient elution, starting with a higher aqueous content and progressively increasing the organic solvent concentration. This approach ensures that polar impurities elute early, while providing sufficient solvent strength to elute the main analyte and more non-polar impurities within a reasonable runtime, achieving optimal resolution and peak shape.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to method development. While specific experimental data for Ethyl 2-cyano-3-ethylpent-2-enoate is not widely published, its properties can be reliably inferred from its structure and comparison to close analogs like ethyl 2-cyano-3-methylpent-2-enoate.[7][8]
Property
Value (Estimated)
Justification for HPLC Method Design
Chemical Structure
The presence of an ester, a nitrile, and an alkene functional group creates a chromophore suitable for UV detection.
Molecular Formula
C₁₀H₁₅NO₂
-
Molecular Weight
181.23 g/mol
Suitable for standard HPLC-UV analysis.
Predicted XLogP
~2.7
This value indicates moderate non-polarity, making the analyte well-suited for retention on a C18 reversed-phase column.[7]
Physical State
Yellowish Oil
The liquid state necessitates a chromatographic method for purity analysis over techniques like recrystallization.[8][9]
Note: The chemical structure image is a representation. XLogP is estimated based on the slightly more non-polar nature compared to the methyl analog.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the analysis.
Equipment and Materials
Category
Item
Specifications
Instrumentation
HPLC System
Quaternary or Binary pump, Autosampler, Column Thermostat, Photodiode Array (PDA) or UV-Vis Detector
The gradient is designed to resolve impurities from the main peak effectively.[3]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.
30 °C
Enhances reproducibility by controlling retention time variability.[3]
Detection
UV at 220 nm
The cyano-acrylate system provides strong absorbance at lower UV wavelengths.[3]
Injection Volume
10 µL
A typical volume to avoid column overloading while ensuring good sensitivity.
Step 4: System Suitability and Analysis Sequence
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (diluent) to ensure no carryover or system contamination.
Make five replicate injections of the Reference Standard Solution.
Verify that the System Suitability Test (SST) criteria are met.
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
≤ 2.0
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
≥ 2000
Indicates the efficiency and separation power of the column.
% RSD of Peak Area
≤ 2.0%
Demonstrates the precision and reproducibility of the injection system.
Once SST passes, proceed with injecting the sample solutions.
Step 5: Purity Calculation
The purity of Ethyl 2-cyano-3-ethylpent-2-enoate is determined by the area percent method, which assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[3]
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to final reporting.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12] The objective is to demonstrate that the analytical procedure is specific, linear, accurate, precise, and robust.[1][2]
Specificity (Stability-Indicating Assay)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] This is demonstrated through a forced degradation study.[13][14]
Forced Degradation Protocol:
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] A solution of the analyte (in diluent) is subjected to the following stress conditions:
Stress Condition
Procedure
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours, then neutralize.
Base Hydrolysis
0.1 M NaOH at 60 °C for 4 hours, then neutralize.
Oxidative
3% H₂O₂ at room temperature for 24 hours.
Thermal
Heat solid sample at 105 °C for 48 hours.
Photolytic
Expose solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.
Evaluation: Analyze all stressed samples by the proposed HPLC method. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria.
Parameter
Protocol
Acceptance Criteria
Linearity
Analyze 5 concentrations from LOQ to 150% of the nominal concentration (e.g., 0.05 to 0.75 mg/mL).
Correlation Coefficient (r²) ≥ 0.999
Accuracy
Perform recovery study at 3 levels (80%, 100%, 120%) with 3 replicates each.
Mean recovery between 98.0% and 102.0% for each level.
Precision
Repeatability: 6 replicate sample preparations.Intermediate: Repeat on a different day by a different analyst.
% RSD ≤ 2.0%
LOQ/LOD
Determine by signal-to-noise ratio method.
S/N ≈ 10 for LOQS/N ≈ 3 for LOD
Robustness
Vary flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% organic).
SST criteria must be met; peak areas should not significantly change.
Method Validation Logic Diagram
Caption: Logical flow for validating an analytical HPLC method.
Conclusion
The RP-HPLC method detailed in this application note is a precise, accurate, and robust system for determining the purity of Ethyl 2-cyano-3-ethylpent-2-enoate. The gradient elution strategy provides excellent resolution, and the successful validation, including a forced degradation study, confirms that the method is stability-indicating and fit for its intended purpose in quality control and pharmaceutical development. This protocol serves as a comprehensive guide for researchers and scientists, ensuring reliable and reproducible analytical results.
References
A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. Benchchem.
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science.
Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification. Benchchem.
ICH Q2 Validation of Analytical Procedures. YouTube.
Technical Support Center: Synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate
Topic: Optimization of Knoevenagel Condensation for Sterically Hindered Ketones Target Molecule: Ethyl 2-cyano-3-ethylpent-2-enoate CAS Registry Number: (Analogous to 2-cyano-3-methylpent-2-enoate, specific CAS for dieth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Knoevenagel Condensation for Sterically Hindered Ketones
Target Molecule: Ethyl 2-cyano-3-ethylpent-2-enoate
CAS Registry Number: (Analogous to 2-cyano-3-methylpent-2-enoate, specific CAS for diethyl analog is rare but synthesis is standard)
Methodology: Cope Modification of Knoevenagel Condensation[1]
Executive Summary & Core Logic
The Challenge:
Synthesizing Ethyl 2-cyano-3-ethylpent-2-enoate requires condensing 3-pentanone (diethyl ketone) with ethyl cyanoacetate .[1] Unlike aldehydes, 3-pentanone is sterically hindered and less electrophilic. Standard base catalysts (piperidine alone) often result in low conversion or retro-aldol cleavage.
The Solution:
The Cope Modification (Ammonium Acetate + Glacial Acetic Acid) is the mandatory protocol for this synthesis. It creates a buffered system that promotes the formation of the reactive iminium intermediate while simultaneously catalyzing the dehydration step.
Key Advantage:
3-Pentanone is a symmetric ketone . Both substituents at the
-position of the product are ethyl groups. Consequently, geometric isomerism () is non-existent , simplifying purification and yield calculation.
Optimized Experimental Protocol
Objective: Maximize yield >85% while minimizing polymer formation.
Reagents & Apparatus[2][3][4][5][6]
Reactant A: 3-Pentanone (1.2 equivalents) — Use excess to push equilibrium.
Wash with saturated NaHCO₃ (1x) to remove acetic acid.
Dry organic layer over MgSO₄.
Purification: Remove Toluene via rotary evaporation. Distill the residue under high vacuum (<10 mmHg) to isolate the product as a clear/yellowish oil.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the Cope Modification mechanism. Note the formation of the Iminium Ion , which is more electrophilic than the ketone, overcoming the steric hindrance of the ethyl groups.
Caption: The Cope modification pathway highlighting the critical Iminium intermediate and the necessity of water removal to prevent equilibrium reversal.
Troubleshooting Guide (FAQs)
Issue: Low Conversion (<50%)
Q: I refluxed for 12 hours, but TLC shows significant starting material.A: This is almost exclusively a water removal issue.
Diagnosis: If the Dean-Stark trap is not collecting water, the reaction has reached equilibrium.
Fix: Ensure the toluene is refluxing vigorously enough to carry water up to the condenser. Wrap the flask and the arm of the Dean-Stark trap in aluminum foil to insulate and prevent premature condensation of water vapor before it reaches the trap.
Issue: Product Polymerization / Tar
Q: The reaction mixture turned black and viscous.A: This indicates thermal degradation or Michael Addition side reactions.
Cause: Overheating or excessive base concentration.
Fix:
Ensure the oil bath is not >20°C above the solvent boiling point.
Use the buffered Ammonium Acetate/Acetic Acid system. Do not use strong bases like KOH or unbuffered piperidine for this specific ketone, as they promote self-condensation of the ketone.
Issue: Separation of Isomers
Q: Do I need to separate E/Z isomers during distillation?A:No.
Reasoning: 3-Pentanone is symmetric (Diethyl ketone). The groups attached to the
-carbon (C3) are identical (Ethyl/Ethyl). Therefore, geometric isomers do not exist for this specific product. Any "impurity" spots on TLC are likely unreacted ketone or self-condensation byproducts, not isomers.
Quantitative Data & Specifications
Parameter
Specification
Notes
Theoretical Yield
100%
Based on Ethyl Cyanoacetate
Target Yield
85–92%
With optimized water removal
Appearance
Clear to Pale Yellow Oil
Darkens upon oxidation/storage
Boiling Point
~125–130°C @ 10 mmHg
Estimate based on methyl analog
Refractive Index
Limiting Factor
Water Removal
1 mol product = 1 mol water
References
Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. (1941). "Condensation of Ketones with Cyanoacetic Esters. A Method for the Synthesis of
-Disubstituted Cyanoacetic Esters". Journal of the American Chemical Society. 63 (12): 3452–3456.
Jones, G. (2011). "The Knoevenagel Condensation".[4][3][5][6][7][8][9] Organic Reactions. 15: 204–599. (Standard reference for mechanism and catalyst selection).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Support Center: Synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate
Case Reference: Knoevenagel Condensation of Sterically Hindered Ketones Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the Knoevenagel condensation of 3-pen...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: Knoevenagel Condensation of Sterically Hindered Ketones
Welcome to the Advanced Synthesis Support Module.
This guide addresses the specific challenges associated with the Knoevenagel condensation of 3-pentanone and ethyl cyanoacetate . Unlike standard aldehyde condensations, this reaction involves a sterically hindered, symmetric ketone, requiring specific "forcing" conditions (Cope Modification) that introduce unique side-reaction profiles.
Module 1: Reaction Logic & Thermodynamics
The Core Challenge:
The reaction between 3-pentanone and ethyl cyanoacetate is thermodynamically unfavorable compared to aldehyde condensations. The ketone carbonyl is less electrophilic, and the resulting tetrasubstituted alkene introduces significant steric strain.
The Solution (Cope Modification):
We utilize a catalytic system of Ammonium Acetate (
) and Acetic Acid () in a non-polar solvent (Benzene or Toluene) with continuous azeotropic water removal (Dean-Stark trap).
Reaction Scheme:
Figure 1: Standard Cope-Knoevenagel pathway for hindered ketones.[1]
Module 2: Critical Side Reactions & Impurity Profile
Failure to control stoichiometry or pH leads to four primary impurities.
1. The Michael Adduct (Bis-Addition Product)
Mechanism: The product contains an electron-deficient alkene (
-unsaturated).[2] If the reaction runs too long or contains excess ethyl cyanoacetate, a second equivalent of the active methylene compound attacks the -carbon.
Identification: Look for a significant increase in molecular weight (Target MW + 113 Da) and loss of the alkene signal in NMR.
Prevention: Use a slight excess of the ketone (1.2 - 1.5 eq), not the ester.
2. -Isomerization (Deconjugation)
Mechanism: Under prolonged heating with acidic catalysts, the double bond may migrate from the
position (conjugated) to the position (non-conjugated) to relieve steric strain between the two ethyl groups and the cyano/ester groups.
Note on Symmetry: Because 3-pentanone is symmetric (
), Geometric () isomerism is impossible . Any "isomer" observed is likely the regioisomer (deconjugated).
Structure:
3. Nitrile Hydrolysis & Decarboxylation
Mechanism: If water is not removed efficiently (Dean-Stark failure) or if the acid concentration is too high, the nitrile group (
) can hydrolyze to an amide or carboxylic acid. At high temperatures (), this can lead to decarboxylation.
Risk Factor: High acidity + Water presence.
4. Anionic Oligomerization
Mechanism: The product is structurally similar to a cyanoacrylate (superglue monomer). During basic workup (e.g., washing with strong
), anionic polymerization can occur, turning the reaction mixture into an intractable gel.
Module 3: Troubleshooting Logic (Visualized)
Use this flow to diagnose yield or purity issues immediately.
Figure 2: Diagnostic logic tree for Knoevenagel condensation issues.
Module 4: Frequently Asked Questions (Technical)
Q1: Why do I see a solid precipitate forming during the reaction?
Diagnosis: This is likely the Michael Adduct (Diethyl 2,4-dicyano-3,3-diethylglutarate). Unlike the liquid target product, the bis-addition product often has a higher melting point and may crystallize out of non-polar solvents like toluene upon cooling.
Fix: Filter the solid to remove the impurity. Distill the filtrate to recover the target. Ensure you use excess ketone in future runs.
Q2: Can I use Piperidine instead of Ammonium Acetate?
Analysis: Piperidine is a stronger base. While standard for aldehydes, it often promotes self-condensation of ketones (Aldol-type side reactions) more aggressively than the buffered Ammonium Acetate/Acetic Acid system.
Recommendation: Stick to the Cope modification (
) for 3-pentanone to minimize side products.
Q3: My product turned into a gel during the bicarb wash. What happened?
Root Cause: You likely triggered anionic polymerization. The
-cyanoacrylate motif is highly sensitive to base.
Protocol Adjustment: Avoid strong bases. Wash with water or dilute brine only. If neutralization is strictly necessary, use dilute
to keep the pH slightly acidic ( pH 5-6) during workup.
Q4: Do I need to worry about
separation?
Scientific Fact: No. The target molecule is derived from 3-pentanone. The
-carbon is attached to two identical ethyl groups. The molecule is symmetric with respect to the -position. There are no geometric isomers.
Module 5: Validated Experimental Protocol
Reaction: Synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate
Scale: 100 mmol
Parameter
Specification
Rationale
Reactant A
3-Pentanone (1.3 eq)
Excess drives equilibrium & prevents Michael addition.
Reactant B
Ethyl Cyanoacetate (1.0 eq)
Limiting reagent.
Catalyst
(0.2 eq) + (0.1 eq)
Buffered system minimizes polymerization.
Solvent
Toluene (or Benzene)
Forms azeotrope with water.
Apparatus
Dean-Stark Trap
CRITICAL: Water removal drives the reaction.
Time/Temp
Reflux (110°C) until ceases
Usually 12-24 hours for hindered ketones.
Step-by-Step:
Setup: Equip a 250mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charge: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), 3-Pentanone (11.2 g, 130 mmol), Ammonium Acetate (1.54 g, 20 mmol), and Glacial Acetic Acid (0.6 g, 10 mmol) to 60 mL of Toluene.
Reflux: Heat to vigorous reflux. Monitor water collection in the trap.
Completion: Reaction is complete when water volume remains constant for 1 hour.
Workup: Cool to RT. Wash with water (
) and brine (). Do not use NaOH.
Purification: Dry organic layer over
. Remove solvent in vacuo. Purify via vacuum distillation (bp approx. 130-140°C at 10 mmHg).
References
Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. (1941). "Condensation of Ketones with Cyanoacetic Esters. A Method for Preparing
-Disubstituted Cyanoacetic Esters". Journal of the American Chemical Society. Link
Jones, G. (2011). "The Knoevenagel Condensation".[1][2][3][4][5][6][7][8][9][10] Organic Reactions.[2][4][5][6][7][8][11][12][13] (Definitive review on side reactions and catalyst choice). Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for Dean-Stark setups). Link
Technical Support Center: Purification of Ethyl 2-cyano-3-ethylpent-2-enoate
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of colored impurities from Ethyl 2-cyano-3-et...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of colored impurities from Ethyl 2-cyano-3-ethylpent-2-enoate. As researchers and drug development professionals, achieving the highest purity of target molecules is paramount. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly synthesized Ethyl 2-cyano-3-ethylpent-2-enoate yellow or brownish, even if the reaction seemed to proceed cleanly?
This is the most common issue encountered during the synthesis of α,β-unsaturated cyanoacrylates. The discoloration is rarely due to a single cause but often a combination of factors inherent to the reaction chemistry.
Causality of Color Formation:
Highly Conjugated Byproducts: The Knoevenagel condensation, a standard route for this synthesis, involves the reaction of an active methylene compound (ethyl cyanoacetate) with a ketone (3-pentanone) using a basic catalyst like piperidine.[1][2] Side reactions, such as self-condensation of the ketone or other aldol-type additions, can create extended π-conjugated systems. Molecules with extensive conjugation absorb light in the visible spectrum, appearing colored (typically yellow or brown) to the human eye.[3]
Catalyst Residue: Amine catalysts (e.g., piperidine) can form colored complexes or degrade under reaction conditions, especially if heated. Incomplete removal during the workup phase is a frequent source of color.
Oxidation: The electron-rich double bond in the product and in various impurities is susceptible to oxidation upon exposure to atmospheric oxygen, particularly at elevated temperatures or in the presence of trace metal ions.[4][5] This can generate intensely colored degradation products.
Thermal Degradation: Cyanoacrylates can be sensitive to heat.[6] If the reaction or a subsequent distillation is performed at too high a temperature, decomposition can lead to colored, often polymeric, impurities.[5]
Q2: My product is colored. What is the first logical step in troubleshooting before attempting a complex purification?
A systematic diagnosis is key. Before proceeding to intensive purification, a review of your synthetic protocol can often reveal the root cause.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing color issues.
Verify Starting Material Purity: Ensure your ethyl cyanoacetate and 3-pentanone are colorless and meet specifications. Impurities in the starting materials will inevitably be carried through or participate in side reactions.
Analyze Reaction Conditions: Over-catalysis or excessive temperatures can dramatically increase the rate of side reactions.
Evaluate Workup Efficacy: The most common oversight is the incomplete removal of the basic catalyst. An aqueous acid wash is critical for protonating the amine catalyst, rendering it water-soluble and easily extractable from the organic phase.
Q3: Can I remove the color with simple aqueous washes?
Yes, in many cases, a significant amount of color can be removed by targeted liquid-liquid extractions, which should be a standard part of your workup protocol. This is particularly effective for removing ionic and water-soluble impurities.
Experimental Protocol: Enhanced Aqueous Workup
Transfer: Transfer the cooled reaction mixture to a separatory funnel, dissolving it in a water-immiscible organic solvent like ethyl acetate or dichloromethane if the reaction was run neat.
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer. This step removes basic catalysts like piperidine.
Bisulfite Wash (Optional but Recommended): To remove any unreacted 3-pentanone, wash the organic layer with an equal volume of a saturated sodium bisulfite (NaHSO₃) solution.[7] Shake, allow to separate, and remove the aqueous layer.
Brine Wash: Wash the organic layer with a saturated sodium chloride (NaCl) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q4: The color persists after washing. How do I perform an effective decolorization using activated carbon?
Activated carbon is a highly effective adsorbent for removing colored organic impurities due to its extremely porous structure and high surface area.[8][9] It works by physically adsorbing large, flat, conjugated molecules, which are often the source of color.[9]
Experimental Protocol: Activated Carbon Treatment
Dissolution: Dissolve the crude, colored oil in a minimal amount of a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane). A good starting point is a 10-20% w/v solution.
Carbon Addition: Add powdered activated carbon to the solution. A typical loading is 1-2% of the mass of the crude product (e.g., for 10 g of crude oil, use 100-200 mg of carbon). Note: Using excessive carbon can lead to significant loss of the desired product through co-adsorption.
Slurry Agitation: Stir the resulting slurry vigorously at room temperature for 30-60 minutes. Gentle heating (e.g., to 40°C) can sometimes improve efficiency, but be cautious of solvent loss and potential thermal degradation of the product.[5]
Filtration: The most critical step is the complete removal of the fine carbon powder.
Assemble a filtration setup by placing a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick over a filter paper in a Büchner or Hirsch funnel.
Wet the Celite® pad with fresh solvent.
Filter the carbon slurry through the Celite® pad under vacuum. Wash the pad with a small amount of fresh solvent to recover any adsorbed product.
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the decolorized product.
Decolorization Workflow Diagram
Caption: Step-by-step workflow for activated carbon treatment.
Q5: If activated carbon is insufficient, what is the best chromatographic method to use?
For a liquid product like Ethyl 2-cyano-3-ethylpent-2-enoate, flash column chromatography is the definitive method for achieving high purity.[10] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[10]
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3 and show good separation from the colored impurities (which often remain near the baseline or streak).
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the mobile phase). Ensure the silica bed is uniform and free of cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method generally results in better separation.
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography). Collect the eluent in fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure, colorless product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Comparison of Purification Techniques
Technique
Primary Target Impurity
Speed
Scalability
Expertise Required
Aqueous Washes
Ionic catalysts, water-soluble byproducts
Fast
High
Low
Activated Carbon
Highly conjugated color bodies
Medium
High
Medium
Column Chromatography
All impurities with different polarity
Slow
Low-Medium
High
Q6: I've heard of using hydrogen peroxide for decolorization. Is this a viable option?
Using an oxidizing agent like hydrogen peroxide (H₂O₂) is an advanced and aggressive technique that should be considered a last resort. The principle is to chemically modify the colored impurities by breaking down their conjugated systems, rendering them colorless.[11][12]
This method carries significant risk. The C=C double bond in your target molecule is also susceptible to oxidation, which could lead to epoxide formation or cleavage, thereby destroying your product.
If you choose to proceed, it must be done on a small scale first:
Procedure: Dissolve the product in a solvent like ethanol. Add a very small amount of 3% H₂O₂ solution and stir at room temperature. Monitor the reaction carefully by TLC.
Recommendation: Given the risks, this method is generally not recommended unless all other methods have failed and potential product loss is acceptable. The bicarbonate-activated peroxide (BAP) system is one such method used for degrading organic pollutants and may be effective for color removal.[11][13]
Q7: My product is over 99% pure by GC and ¹H NMR, but it still has a distinct yellow tint. Why is this, and is it a problem?
This is a common and important observation. Standard analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are excellent for quantifying structurally similar impurities but are often insensitive to trace amounts of intensely colored compounds.[14]
The Power of Chromophores: A chromophore is the part of a molecule responsible for its color. Some organic molecules have extremely high extinction coefficients, meaning a concentration in the parts-per-million (ppm) range can impart a visible color to an otherwise pure substance.
Is it a Problem? For many applications, a slight yellow tint in a high-purity product is aesthetically undesirable but functionally irrelevant. However, in pharmaceutical development, any impurity, colored or not, must be identified and quantified to ensure it poses no toxicological risk.
Solution: If absolute colorlessness is required, a final "polishing" step using a small amount of activated carbon or a quick filtration through a small plug of silica gel is the most effective solution.
References
Ethyl cyanoacrylate. (2023, December 27). Sciencemadness Wiki. [Link]
Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. [Link]
The comparison of Knoevenagel condensation under different reaction conditions. Journal of the Indian Chemical Society. [Link]
An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. Dublin City University. [Link]
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube. [Link]
The Reaction of Cyanoacrylate Adhesives Turning Certain Stones Greenish-Blue: A Chemical Analysis. (2024, October 19). StoneForensics.com. [Link]
Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024, March 18). Progress in Chemical and Biochemical Research. [Link]
Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. ACS Publications. [Link]
Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. ResearchGate. [Link]
Testing Color in Super Glue: Does it work? (2024, March 28). YouTube. [Link]
Method for purification of ethyl-2-cyanoacrylate adhesive composition.
Bicarbonate-Hydrogen Peroxide System for Treating Dyeing Wastewater: Degradation of Organic Pollutants and Color Removal. (2023, April 11). PubMed Central. [Link]
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017, May 4). ACS Publications. [Link]
Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
Color change cyanoacrylate adhesives.
Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition.
Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). YouTube. [Link]
Removal of color impurities
Effect of hydrogen peroxide dosage on color removal. ResearchGate. [Link]
The Use of Powdered Activated Carbon Adsorption for Color Removal. ScholarWorks at WMU. [Link]
Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PubMed Central. [Link]
why do organic impurities always seem to be orange, yellow, or brown? (2023, August 31). YouTube. [Link]
Improvement of the Thermal Stability of Cyanoacrylate Adhesives. AFINITICA. [Link]
Bicarbonate-Hydrogen Peroxide System for Treating Dyeing Wastewater: Degradation of Organic Pollutants and Color Removal. ResearchGate. [Link]
column chromatography & purification of organic compounds. (2021, February 9). YouTube. [Link]
GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. DTIC. [Link]
Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent. (2025, August 2). PubMed Central. [Link]
Anionic Photopolymerization of Methyl 2-Cyanoacrylate and Simultaneous Color Formation. ACS Publications. [Link]
Cyanoacrylate Glue's High and Low Temperature Resistance Explained. (2025, September 10). INCURE INC. [Link]
Bicarbonate-Hydrogen Peroxide System for Treating Dyeing Wastewater: Degradation of Organic Pollutants and Color Removal. PubMed. [Link]
Organic salt - wrong colour but 1H and 13C nmr look fine. (2023, January 28). Reddit. [Link]
Compositions and methods for removing the color from permanently dyed keratin fibers.
An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. Dublin City University. [Link]
Removal of Organic Dyes from Aqueous Solutions by Activated Carbons Prepared from Residue of Supercritical Extraction of Marigold. MDPI. [Link]
Organic Impurities vs. Inorganic Impurities. Moravek. [Link]
Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). (2022, February 18). YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Liquid-Liquid Phase Separation ("Oiling Out")
Ticket ID: #LLPS-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Hub
You are likely here because your product has separated into a viscous oil or gum rather than the crystalline solid you expected. In crystallization thermodynamics, this is known as Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the solution enters a region of immiscibility (spinodal decomposition) before it crosses the nucleation barrier.
This guide treats your experiment as a debugging process. We will move from Diagnostics (Why it happened) to Intervention (How to fix it).
Part 1: Diagnostic Triage (The "Why")
Q: Why did my product turn into an oil instead of crystals?
A: You have likely hit the Metastable Liquid Gap .
Crystallization requires the system to be thermodynamically unstable relative to the solid state but stable relative to a second liquid phase. If your supersaturation is too high, or if the melting point of your solid is depressed by solvent/impurities, the system effectively "melts" out of solution before it can organize into a lattice.
Thermodynamic Cause: The operating temperature is above the depressed melting point of the solvated product.
Kinetic Cause: Nucleation is hindered (high activation energy), so the system takes the path of least resistance: condensing into a disordered liquid (oil) rather than an ordered solid.
Q: Is my product ruined?
A:No. The oil is simply a super-concentrated solution of your product. It contains the material you want, but it is currently in a local energy minimum. We need to "lift" it out of this state and force it to slide down the energy landscape into a crystalline lattice.
Part 2: Strategic Intervention (The "How")
Use the following decision matrix to determine your next step.
Figure 1: Decision matrix for diagnosing and treating oiling out phenomena.
Part 3: Advanced Protocols & Workflows
Protocol A: The "Seeding Loop" (For Clean Oils)
Use this when the oil is chemically pure but kinetically stuck.
Re-Dissolution: Heat the mixture until the oil phase completely re-dissolves into a single clear phase.
Critical Step: Do not boil excessively; just reach homogeneity.
Equilibration: Cool the solution slowly. Stop cooling 5°C above the temperature where oiling previously occurred.
Seeding: Add a small amount of seed crystals (0.1 - 1 wt%).
Note: If you lack seeds, create them by taking a drop of the oil on a watch glass and scratching it with a spatula until it solidifies (see Protocol B).
Isothermal Aging: Hold the temperature constant for 1–2 hours. Allow the seeds to grow.[3][4]
Mechanism:[5][6][7][8][9] The seeds provide a template (heterogeneous nucleation), bypassing the high energy barrier of primary nucleation.
Slow Cooling: Once crystal growth is visible, cool at a rate of 0.1°C/min.
Protocol B: Trituration & Mechanical Stress
Use this for stubborn gums or when no seed crystals exist.
Theory: Mechanical energy (scratching/grinding) creates microscopic shockwaves and fresh surfaces that can serve as nucleation sites.
Step
Action
Technical Rationale
1
Decant
Pour off the supernatant (solvent layer) into a separate flask, leaving the oil/gum behind.
2
Add Solvent
Add a small volume of a different solvent (one where the product is less soluble, e.g., Diethyl Ether or Hexane) to the oil.
3
Triturate
Use a glass rod to vigorously grind and mash the oil against the side of the flask.
4
Sonication
If grinding fails, place the flask in a sonication bath for 30-60 seconds. Cavitation bubbles can induce nucleation.
5
Result
The oil should turn opaque and harden. This solid can now be used as seed crystals for the main mother liquor (Protocol A).
Part 4: Solvent Architecture (Prevention)
Q: How do I choose a solvent to prevent oiling out?
A: Oiling out often happens when the solvent and solute are too similar (high solubility) or the boiling point is too high.
The "Goldilocks" Rule:
You need a solvent system with a boiling point lower than the melting point of your solid, but high enough to dissolve it.
Solvent Class
Risk Factor
Recommendation
High Boiling (e.g., DMSO, DMF, Toluene)
HIGH
These often operate above the hydrated melting point of the product. Avoid if possible, or use as a minor co-solvent.
Low Boiling (e.g., DCM, Ether, Acetone)
LOW
Good for crystallization because they force you to work at lower temperatures, favoring the solid phase over the liquid oil phase.
Mixed Systems (e.g., EtOAc/Hexane)
MEDIUM
Danger Zone: Adding anti-solvent (Hexane) too fast causes local supersaturation spikes, leading to oiling. Fix: Add anti-solvent dropwise with vigorous stirring.
Part 5: The Thermodynamics of Phase Separation
To truly master this, you must visualize the competition between Crystallization and LLPS.
Figure 2: The danger zone (LLPS) usually lies beyond the metastable limit. The goal is to stay in the "Metastable Zone" via seeding.
References & Further Reading
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detection and Prevention.[1][5] Retrieved from [Link]
Key Insight: Defines the mechanism of LLPS and the importance of monitoring turbidity trends to distinguish oiling from nucleation.
Nichols, L. (2022).[6] Troubleshooting Crystallization: Oiling Out.[5][7][8][10] Chemistry LibreTexts. Retrieved from [Link]
Key Insight: Practical laboratory steps for recovering oiled-out samples using solvent adjustments and charcoal.
Key Insight: Discusses the role of co-solvents and slow cooling rates in preventing oiling out during chiral resolution.
Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization. Crystal Growth & Design, ACS Publications. Retrieved from [Link]
Key Insight: A comprehensive review of the thermodynamics and kinetics governing the competition between LLPS and crystallization.[11]
Technical Support Center: Optimizing Stereoselectivity in Knoevenagel Condensations
Topic: Effects of Solvent Choice on Knoevenagel Condensation Stereoselectivity Audience: Researchers, Process Chemists, and Drug Development Scientists Last Updated: February 7, 2026 Executive Summary & Mechanistic Basis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Effects of Solvent Choice on Knoevenagel Condensation Stereoselectivity
Audience: Researchers, Process Chemists, and Drug Development Scientists
Last Updated: February 7, 2026
Executive Summary & Mechanistic Basis
In drug discovery, the Knoevenagel condensation is a cornerstone reaction for generating substituted alkenes.[1] However, controlling the
stereochemistry is critical, as biological activity often relies on a specific isomer (typically the thermodynamically stable -isomer).
While catalyst choice (base strength) is often prioritized, solvent choice is the silent governor of stereoselectivity. It dictates the reaction pathway by stabilizing specific transition states, influencing the reversibility of the intermediate aldol-like addition, and determining whether the reaction operates under kinetic or thermodynamic control.
The Mechanistic Pathway (Solvent Influence Points)[2][3][4]
The following diagram illustrates the reaction coordinate and where solvent polarity and proticity exert their influence.
Figure 1: Mechanistic pathway highlighting the 'Solvent Impact Zone' where dielectric constant and hydrogen bonding stabilize the anionic intermediate, facilitating thermodynamic equilibration to the E-isomer.
Solvent Selection Guide: Impact on E/Z Ratio
The table below correlates solvent classes with their observed effects on stereoselectivity and reaction rate.
Solvent Class
Examples
Dielectric ()
Primary Effect on Stereoselectivity
Recommended For
Polar Aprotic
DMF, DMSO, MeCN
High (36-47)
High -Selectivity. Stabilizes the charged intermediate, allowing reversible equilibration to the thermodynamic product ().
Difficult substrates; High-throughput screening.
Polar Protic
Ethanol, Methanol
Med (24-33)
Good -Selectivity. Hydrogen bonding can stabilize the leaving group (OH) but may retard the base catalyst.
General synthesis; Green chemistry compliance.
Non-Polar
Toluene, Benzene
Low (2-3)
Variable. Often requires Dean-Stark conditions (azeotropic removal of water). Can trap kinetic mixtures if not refluxed sufficiently.
Large-scale process chemistry (water removal drives yield).
Aqueous
Water ("On-Water")
High (80)
High -Selectivity. Hydrophobic effect forces organic reactants together; steric bulk favors -packing in the transition state.
Green synthesis; Ionic liquid catalysis.[1][2][3][4]
Basic Solvent
Pyridine
Med (12)
Exclusive (Trans). Specifically for the Doebner modification (decarboxylation).
Scenario A: "I am observing a mixture of E and Z isomers."
Diagnosis: The reaction may be stuck under kinetic control , or the intermediate did not have sufficient energy/time to equilibrate to the thermodynamic minimum.
Troubleshooting Steps:
Switch to a Polar Aprotic Solvent: Change from Toluene or DCM to DMF or Acetonitrile . High polarity stabilizes the zwitterionic resonance structures, lowering the barrier for isomerization.
Increase Temperature: If using Ethanol at RT, switch to reflux. Heat promotes the
isomerization.
Check Sterics: If your active methylene group has a bulky substituent (e.g., tert-butyl), the energy difference between
and diminishes. In these cases, solvent choice has less impact than structural modification.
Scenario B: "My reaction is stalling (Low Yield) in Ethanol."
Diagnosis: Protic solvents can solvate the base catalyst (e.g., piperidine), reducing its effective basicity.
Troubleshooting Steps:
The "On-Water" Switch: Surprisingly, switching to pure water (heterogeneous suspension) can accelerate the reaction due to the "hydrophobic effect," where reactants aggregate to minimize water contact.
Azeotropic Removal: Switch to Toluene with a Dean-Stark trap. Removing the water byproduct chemically drives the equilibrium forward (Le Chatelier's principle), even if the solvent is non-polar.
Scenario C: "I need to synthesize the unsaturated acid, but I'm getting decarboxylation issues."
Diagnosis: You are likely using the Doebner Modification conditions (Malonic acid + Pyridine).[5]
Solution:
Embrace it: The Doebner modification is designed to decarboxylate and yields the trans (
) acid with very high selectivity.
Prevent it: If you need to retain the carboxylic acid groups, avoid Pyridine. Use Ethanol with catalytic Piperidine at lower temperatures (
C).
Standardized Protocols
Use these protocols to validate solvent effects in your specific system.
Protocol A: Classical Thermodynamic Control (High E-Selectivity)
Best for: Initial screening and generating the thermodynamic product.
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
Reactants: Dissolve Aldehyde (1.0 equiv) and Active Methylene (1.1 equiv) in solvent (0.5 M concentration).
Catalyst: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv). Note: The acid-base buffer prevents side reactions.
Condition: Reflux for 2–4 hours.
Workup: Cool to RT. The
-isomer often precipitates due to better crystal packing. Filter and wash with cold ethanol.[6]
Protocol B: Green "On-Water" Synthesis
Best for: Eco-friendly synthesis and liquid aldehydes.[1]
Solvent: Deionized Water (Reaction is heterogeneous).
Reactants: Add Aldehyde (1.0 equiv) and Active Methylene (1.0 equiv) to water (1.0 M).
Catalyst: Add Ionic Liquid (e.g., [Bmim][OH] or [Bmim][OAc]) at 10-20 mol%.
Condition: Stir vigorously at RT or mild heat (50°C) for 15–60 mins.
Workup: The solid product usually precipitates out. Filter and wash with water.
Validation: Check
ratio via H NMR (coupling constants of vinylic protons: Hz for E, Hz for Z).
Decision Tree: Solvent Selection
Figure 2: Decision logic for selecting the optimal solvent based on substrate stability and desired product class.
References
Solvent Effects on Stereoselectivity: Priede, E., et al. "Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions." New Journal of Chemistry, 2015, 39 , 9132-9142. Link
Aqueous "On-Water" Reactions: Deb, M. L., & Bhuyan, P. J. "Uncatalysed Knoevenagel condensation in aqueous medium."[7] Tetrahedron Letters, 2005, 46 (38), 6453-6455.
Ionic Liquid Catalysis: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[3][4][8] European Journal of Organic Chemistry, 2006, 2006 (16), 3767-3770. Link
Doebner Modification (Pyridine): Zacuto, M. J.[3] "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." The Journal of Organic Chemistry, 2019, 84 (10), 6465-6474.[3] Link
General Mechanism & Solvent Polarity: Ebitani, K., et al. "Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations in the Presence of Water."[3] The Journal of Organic Chemistry, 2006, 71 (14), 5440-5447. Link
A Senior Application Scientist's Comparative Guide to Cyanoacrylate Adhesives: Spotlight on Ethyl 2-cyano-3-ethylpent-2-enoate
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of materials science and biomedical applications, cyanoacrylates stand out for their rapid, strong adhesion. While colloquially kn...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and biomedical applications, cyanoacrylates stand out for their rapid, strong adhesion. While colloquially known as "super glues," their utility in precision applications—from medical device assembly to suture-less wound closure—demands a nuanced understanding of their structure-performance relationships. This guide provides an in-depth comparison of various cyanoacrylate esters, with a particular focus on the less-common but structurally significant Ethyl 2-cyano-3-ethylpent-2-enoate. We will dissect the causal links between chemical structure, mechanical performance, and biocompatibility, supported by established experimental frameworks.
The Fundamental Chemistry: Anionic Polymerization
The efficacy of all cyanoacrylate adhesives hinges on their rapid anionic polymerization, a reaction initiated by weak bases such as ambient moisture (water) or amines present on substrate surfaces. The electron-withdrawing nature of the nitrile (-CN) and ester (-COOR) groups makes the vinyl carbon highly electrophilic and susceptible to nucleophilic attack. This initiates a chain-growth polymerization that proceeds rapidly, forming a strong polymer mesh that constitutes the adhesive bond.
Caption: Anionic polymerization of cyanoacrylate monomers.
A Comparative Overview of Cyanoacrylate Esters
The choice of the alkyl ester group (R in the -COOR group) is the primary determinant of a cyanoacrylate's properties. Shorter alkyl chains generally lead to faster cures and more rigid, but brittle, polymers. Conversely, longer alkyl chains slow the degradation rate, increase flexibility, and reduce the exothermic heat of polymerization.[1][2]
Table 1: Physicochemical Properties of Selected Cyanoacrylate Monomers
Note: Experimental data for Ethyl 2-cyano-3-ethylpent-2-enoate is not widely published. Its properties are hypothesized based on its structure relative to more common cyanoacrylates.
Ethyl 2-cyano-3-ethylpent-2-enoate presents a unique structure. With a total of seven carbons in its "R" group equivalent and significant branching, it can be hypothesized to possess properties intermediate between n-butyl and 2-octyl cyanoacrylate, potentially offering a favorable balance of curing speed, strength, and improved biocompatibility.
Performance Metrics: A Deeper Dive
Mechanical Strength
The primary function of an adhesive is to bear load. Tensile shear strength is a critical metric for evaluating this capability.[7] While longer-chain cyanoacrylates like 2-octyl cyanoacrylate are more flexible, this can sometimes translate to higher performance in shear, whereas more rigid adhesives may excel in pure tension.[6]
Biocompatibility and Cytotoxicity: The Critical Determinant for Medical Applications
For researchers in the life sciences, biocompatibility is paramount. The toxicity of cyanoacrylates is primarily linked to their degradation products, namely formaldehyde and cyanoacetate , which are released as the polymer chain breaks down via hydrolysis.[2]
The rate of this degradation is inversely proportional to the length of the alkyl chain.[2] Short-chain cyanoacrylates like ECA degrade rapidly, releasing a high local concentration of cytotoxic products, which can lead to significant tissue inflammation.[1][9] Longer-chain variants like nBCA and OCA degrade much more slowly, resulting in significantly lower toxicity and better biocompatibility.[2][10] Medical-grade cyanoacrylates are rigorously tested to biocompatibility standards like ISO 10993 or USP Class VI.[11][12]
Caption: Cyanoacrylate degradation leading to cytotoxicity.
Given its branched, longer-chain structure, Ethyl 2-cyano-3-ethylpent-2-enoate would be expected to exhibit a slower degradation rate and, consequently, lower cytotoxicity compared to ECA, making it a potentially interesting candidate for biocompatible applications pending empirical validation.
This protocol determines the adhesive strength between two substrates.
Objective: To quantify the shear strength of a cured cyanoacrylate bond.
Methodology:
Substrate Preparation: Two substrate plates (e.g., porcine skin for biomedical relevance, or standardized steel/plastic) are cleaned and prepared. A specific overlapping area is marked.
Adhesive Application: A precise, controlled amount of the cyanoacrylate monomer is applied to the marked area on one substrate.
Bond Formation: The second substrate is immediately pressed onto the first, ensuring consistent pressure and alignment across the overlap area. The assembly is allowed to cure for a specified time (e.g., 24 hours) under controlled environmental conditions.
Mechanical Testing: The cured assembly is mounted into the grips of a tensiometer. A tensile load is applied at a constant rate of extension until the adhesive bond fails.
Data Analysis: The maximum force recorded at failure is divided by the overlap area to calculate the tensile shear strength (typically in megapascals, MPa).
Caption: Workflow for Tensile Shear Strength Testing.
Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)
This protocol assesses the toxicity of adhesive eluates on cultured cells.
Objective: To determine if a cyanoacrylate adhesive releases substances that are toxic to living cells.
Methodology:
Adhesive Preparation: The liquid monomer is polymerized into a solid bead or film under sterile conditions.
Eluate Preparation: The polymerized adhesive is incubated in a sterile cell culture medium for a defined period (e.g., 24-72 hours) at 37°C. This medium, now containing any leachable substances, is the "eluate."
Cell Culture: A specific cell line (e.g., L929 fibroblasts) is seeded into a 96-well plate and cultured until cells form a semi-confluent monolayer.
Cell Exposure: The original culture medium is removed from the cells and replaced with the prepared eluate. Control wells receive fresh medium only.
Incubation & Assay: The cells are incubated with the eluate for 24 hours. Afterwards, a viability reagent (e.g., Alamar Blue, MTT) is added. This reagent changes color based on the metabolic activity of living cells.[2][13]
Data Analysis: The absorbance of each well is read using a spectrophotometer. Cell viability is calculated as a percentage relative to the control group. A significant reduction in viability indicates a cytotoxic effect.[2]
Comparative Reactivity Guide: Ethyl Cyanoacetate vs. Ethyl 2-cyano-3-ethylpent-2-enoate
Topic: Reactivity Comparison of Ethyl 2-cyano-3-ethylpent-2-enoate and Ethyl Cyanoacetate Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity Comparison of Ethyl 2-cyano-3-ethylpent-2-enoate and Ethyl Cyanoacetate
Content Type: Publish Comparison Guides
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
This guide provides a technical analysis of the reactivity differences between Ethyl Cyanoacetate (ECA) and its sterically hindered derivative, Ethyl 2-cyano-3-ethylpent-2-enoate (ECEP) .[1]
While ECA acts as a versatile nucleophilic building block (active methylene), ECEP functions as a specialized electrophilic scaffold (Michael acceptor).[2] The transformation from ECA to ECEP represents a polarity inversion (
to synthon), enabling the construction of sterically congested quaternary carbon centers—a critical motif in modern drug discovery.[2]
Feature
Ethyl Cyanoacetate (ECA)
Ethyl 2-cyano-3-ethylpent-2-enoate (ECEP)
CAS Number
105-56-6
868-04-2
Primary Role
Nucleophile (Active Methylene)
Electrophile (Michael Acceptor)
Electronic State
Electron-rich (-carbon after deprotonation)
Electron-deficient (-carbon)
Steric Profile
Minimal hindrance
High steric hindrance (-diethyl)
Key Application
Knoevenagel condensation, Alkylation
Synthesis of quaternary nitriles/amino acids
Structural & Mechanistic Analysis
Ethyl Cyanoacetate (ECA): The Nucleophile
ECA is characterized by methylene protons flanked by two electron-withdrawing groups (nitrile and ester).[2] This structural arrangement significantly enhances acidity (
in DMSO), allowing facile deprotonation by weak bases (e.g., piperidine, sodium ethoxide) to generate a stable enolate.[2]
Steric Constraint: The geminal diethyl groups at the
-position create a "neopentyl-like" steric environment, significantly retarding nucleophilic attack compared to unhindered analogs (e.g., ethyl ethoxymethylenecyanoacetate).[2]
Implication: Standard nucleophiles often fail; successful functionalization requires activated nucleophiles (e.g., Grignard reagents with Copper(I) catalysis).[2]
Visualizing the Reactivity Shift
The following diagram illustrates the synthesis of ECEP from ECA and the subsequent divergence in reactivity.
Figure 1: Transformation of ECA (Nucleophile) to ECEP (Electrophile) and divergent synthetic pathways.
Performance Comparison & Experimental Data
Synthesis Efficiency (Formation of ECEP)
Synthesizing ECEP from ECA is more challenging than standard condensations due to the lower reactivity of 3-pentanone compared to aldehydes or methyl ketones.[2]
Insight: The data confirms that while ECEP is a valid electrophile, the two ethyl groups retard the approach of the nucleophile.[2] Successful reaction requires higher catalyst loading (CuCl) and longer reaction times compared to less hindered analogs.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of ECEP (Knoevenagel Condensation)
Use this protocol to convert ECA into the electrophilic scaffold.
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
Use this protocol to utilize ECEP for creating quaternary centers.[1][2]
Reagent Prep: In a dry flask under Argon, prepare Grignard reagent (e.g., EtMgBr or MeMgI) or use commercial solution (1.5 eq).[2]
Catalyst: Suspend CuCl (5 mol%) in dry THF/Ether at 0°C.
Addition: Add the ECEP (1.0 eq) slowly to the mixture. The steric bulk requires slow addition to manage exotherms, though the reaction is slower than with unhindered acrylates.[2]
Stirring: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC/GC.[2]
-tri-substituted (or effectively quaternary if alkyl groups differ) cyanoester, suitable for hydrolysis to substituted succinic acid derivatives or amino acids.[2]
References
Synthesis and Reactivity of Ethyl 2-cyano-3-ethylpent-2-enoate (Compound 7a) . Royal Society of Chemistry (RSC) Supporting Information.[2] Retrieved from .[2]
Ethyl Cyanoacetate: Properties and Applications . Wikipedia / PubChem Data.[2] Retrieved from .
3-Pentanone as a Precursor for Knoevenagel Condensation . Thermo Scientific Chemicals / Fisher Scientific. Retrieved from .
Reactivity of Sterically Hindered Michael Acceptors . CymitQuimica Product Data. Retrieved from .[2]
Comparative Guide: Alternative Reagents to Malonic Esters in Synthesis
Executive Summary The Malonic Ester Synthesis has long been the "workhorse" for generating -substituted acetic acids. However, its reliance on strong alkoxide bases (NaOEt), moderate acidity (pKa ~13), and harsh acidic h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Malonic Ester Synthesis has long been the "workhorse" for generating
-substituted acetic acids. However, its reliance on strong alkoxide bases (NaOEt), moderate acidity (pKa ~13), and harsh acidic hydrolysis/decarboxylation steps often limits its utility in complex total synthesis—particularly when dealing with base-sensitive substrates or sterically crowded electrophiles.
This guide objectively evaluates three superior alternatives: Meldrum’s Acid (for high acidity and neutral workup), Cyanoacetic Esters (for steric efficiency), and Direct Enolization (for atom economy).
The Benchmark: Diethyl Malonate
To understand the alternatives, we must quantify the baseline.
Reagent: Diethyl Malonate (DEM).
pKa (DMSO): ~15.9 (approx. 13 in water).
Limitation: Requires stoichiometric strong base (e.g., NaOEt) to generate the enolate. The subsequent decarboxylation requires refluxing aqueous acid, which can degrade sensitive functional groups (acetals, silyl ethers).
Alternative I: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
Best For: Acid-sensitive substrates, weak electrophiles (Knoevenagel), and "neutral" decarboxylation.
Technical Analysis
Meldrum's acid is a cyclic acylal.[1] Unlike acyclic malonates, the 1,3-dioxane ring locks the carbonyl orbitals into a rigid conformation. This stereoelectronic alignment (anomeric effect) drastically increases the acidity of the
The "Ketene" Advantage:
Unlike malonates, Meldrum's acid derivatives do not require acidic hydrolysis to decarboxylate. Upon heating (>100°C), they undergo a retro-Diels-Alder-like fragmentation to release acetone and CO₂, generating a highly reactive ketene intermediate . This ketene can be trapped by nucleophiles (alcohols, amines) to form esters or amides under neutral conditions.
Mechanism Visualization
The following diagram illustrates the orbital alignment advantage and the thermal decomposition pathway.
Figure 1: Mechanistic pathway of Meldrum's acid, highlighting the ketene intermediate which allows for neutral workup conditions.
Experimental Protocol: Alkylation of Meldrum's Acid
Objective: Synthesis of 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
Note: The high acidity allows Knoevenagel condensation followed by in-situ reduction (using HCOOH as hydride source) without harsh bases.
Workup: Wash with water, dry over MgSO₄, concentrate.
Yield: Typically 85-95%.
Alternative II: Cyanoacetic Esters
Best For: Sterically hindered electrophiles and divergent synthesis (amino acids).
Technical Analysis
Replacing one ester group with a nitrile (-CN) changes the steric profile. The nitrile group is linear (cylindrical), whereas the ester group is planar and rotates. This reduces steric hindrance at the nucleophilic carbon, allowing alkylation with bulkier halides that fail with diethyl malonate.
Divergent Utility: The nitrile group survives the initial decarboxylation, allowing access to
-amino acids (via nitrile reduction) or succinic acids (via hydrolysis).
Alternative III: Direct Enolization (Lithium Enolates)
Best For: Atom economy and industrial scale-up (avoiding waste mass).
Technical Analysis
The Malonic Ester Synthesis is atom-inefficient; you add a carboxyl group only to remove it later as CO₂. Direct alkylation of esters using non-nucleophilic strong bases (LDA, LiHMDS) generates the enolate kinetically at -78°C.
Atom Economy: 100% (Theoretical). No sacrificial CO₂ mass loss.
Selectivity: Kinetic control at -78°C prevents di-alkylation (a common side reaction in Malonic synthesis).
Comparative Performance Metrics
The following table contrasts the "Benchmark" (Malonic Ester) against the alternatives based on critical process parameters.
Feature
Malonic Ester (Benchmark)
Meldrum's Acid
Cyanoacetic Ester
Direct Enolization (LDA)
pKa (DMSO)
~15.9
7.3 (High Acidity)
~13.1
~25 (Ester precursor)
Base Required
NaOEt (Strong)
Pyridine/Et₃N (Weak)
NaOEt (Strong)
LDA/LiHMDS (Superbase)
Steric Tolerance
Low
Moderate
High (Linear CN)
Moderate
Decarboxylation
Acidic Reflux (Harsh)
Thermal (Neutral)
Acidic/Basic
N/A (Not Required)
Atom Economy
Poor (Loses CO₂)
Very Poor (Loses Acetone+CO₂)
Moderate
Excellent
Major Risk
Di-alkylation
Thermal instability
Nitrile toxicity
Moisture sensitivity
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Decision tree for selecting the appropriate alkylation reagent based on substrate sensitivity and steric constraints.
References
Acidity of Meldrum's Acid vs Malonates:
Arnett, E. M.; Harrelson, J. A.[2][3][4] "Ion pairing and pKa of Meldrum's acid in DMSO." J. Am. Chem. Soc.1987 , 109, 809–812.
Meldrum's Acid Preparation & Properties:
Davidson, D.; Bernhard, S. A.[1] "The Structure of Meldrum's Acid." J. Am. Chem. Soc.1948 , 70, 3426–3428.[1]
Benchmarking Knoevenagel Condensation Catalysts: From Homogeneous Bases to MOFs and Ionic Liquids
Executive Summary The Knoevenagel condensation—the modification of the aldol condensation involving the nucleophilic addition of an active methylene compound to a carbonyl group—remains a cornerstone in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Knoevenagel condensation—the modification of the aldol condensation involving the nucleophilic addition of an active methylene compound to a carbonyl group—remains a cornerstone in the synthesis of therapeutic agents (e.g., calcium channel blockers like Nifedipine), coumarins, and organic semiconductors.
While traditional homogeneous bases (piperidine, pyridine) offer rapid kinetics, they introduce significant purification bottlenecks and toxicity concerns. This guide objectively compares these legacy systems against modern Ionic Liquids (ILs) and Metal-Organic Frameworks (MOFs) . Our analysis reveals that while ILs offer superior "green" metrics through solvent-free protocols, amino-functionalized MOFs (specifically UiO-66-NH2) provide the optimal balance of reusability, substrate selectivity, and process safety for high-value pharmaceutical intermediates.
Mechanistic Foundation
To select the right catalyst, one must understand the rate-determining step. In the base-catalyzed Knoevenagel condensation, the deprotonation of the active methylene compound is critical.[1]
The Catalytic Cycle
The following diagram illustrates the general base-catalyzed pathway. Note that in heterogeneous systems (MOFs), the "Base" is an immobilized amine site (e.g., -NH2 on the organic linker) or a Lewis basic site on the framework.
Figure 1: General catalytic cycle for Knoevenagel condensation. The catalyst facilitates the initial deprotonation and the final elimination of water.
Comparative Analysis of Catalytic Systems
A. Homogeneous Bases (Piperidine/Pyridine)
Status: The historic baseline.
Mechanism: Acts as a nucleophilic base forming an iminium ion intermediate.
Pros: Extremely fast kinetics; cheap.
Cons: Toxic; requires neutralization; difficult to separate from the product; often promotes side reactions (Cannizzaro) if not controlled.
Verdict: Suitable only for small-scale, non-GMP exploratory synthesis where yield purity is secondary to speed.
Mechanism: The anion (OH⁻) acts as the base, while the cation stabilizes the transition state. Often acts as both solvent and catalyst.[4]
Pros: High yields (>90%); often solvent-free; recyclable.
Cons: High viscosity can impede mass transfer; expensive initial synthesis; "leaching" of IL into the product can be hard to detect.
Verdict: Excellent for "one-pot" synthesis where solvent waste reduction is a KPI.
C. Heterogeneous MOFs (e.g., UiO-66-NH2)[6][7]
Status: The Industrial Future.
Mechanism: Amino groups on the terephthalate linkers act as Brønsted bases. The porous structure (approx. 6–11 Å) provides shape selectivity, preventing bulky by-products.
Cons: Slower kinetics than piperidine due to diffusion limitations; synthesis of the MOF itself requires care.
Verdict: The gold standard for high-purity pharmaceutical synthesis.
Performance Metrics Comparison
The following data aggregates performance for the condensation of Benzaldehyde and Malononitrile (a standard model reaction).
Metric
Piperidine (Homogeneous)
[Bmim]OH (Ionic Liquid)
UiO-66-NH2 (MOF)
Reaction Medium
Toluene/Ethanol
Solvent-free / Water
Methanol / Ethanol
Temperature
Reflux (80-110°C)
RT to 40°C
40-60°C
Time to >90% Conv.
15 - 30 mins
5 - 15 mins
60 - 120 mins
Yield
85 - 92%
94 - 98%
92 - 96%
Turnover Freq (TOF)
High
Moderate
Low (Diffusion limited)
Reusability
None (Single use)
High (4-6 cycles)
Excellent (5+ cycles)
Purification
Acid wash + Chromatog.
Water wash / Extraction
Simple Filtration
Data synthesized from comparative reviews [1, 3, 6].
Experimental Protocol: MOF-Catalyzed Synthesis
Objective: Synthesis of Benzylidenemalononitrile using UiO-66-NH2.
Rationale: This protocol demonstrates the heterogeneity and ease of workup, critical for scale-up considerations.
Materials
Benzaldehyde (1.0 mmol)
Malononitrile (1.1 mmol)
Catalyst: UiO-66-NH2 (Activated at 120°C for 2h prior to use) - 10 mg (approx 3 wt%)
Solvent: Ethanol (3 mL)
Step-by-Step Workflow
Catalyst Activation (Critical):
Why: MOFs adsorb moisture from air, blocking active amine sites.
Action: Heat UiO-66-NH2 at 120°C under vacuum for 2 hours. Cool to room temperature in a desiccator.
Reaction Assembly:
In a 10 mL round-bottom flask, dissolve Benzaldehyde (106 mg) and Malononitrile (73 mg) in Ethanol (3 mL).
Add the activated MOF catalyst. The mixture will appear as a suspension.
Reaction & Monitoring:
Stir at 50°C.
Self-Validating Checkpoint (TLC): Spot the reaction mixture against pure benzaldehyde on a silica plate (Eluent: 20% EtOAc/Hexane).
Success Indicator: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new solid spot (product).
Time: Typically complete in 60–90 minutes.
Workup (The Heterogeneous Advantage):
Centrifuge the mixture at 4000 rpm for 5 minutes or filter through a sintered glass funnel.
Filtrate: Contains the pure product.
Solid: The catalyst.[5][6][7][8][9] Wash with ethanol (2 x 2 mL) and save for reactivation.
Isolation:
Evaporate the ethanol from the filtrate under reduced pressure.
Recrystallize the solid residue from hot ethanol/water (9:1) to obtain white/pale yellow crystals.
Verification:
1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (10.0 ppm) and the appearance of the vinylic proton singlet at ~7.7 ppm.
Decision Matrix: Selecting Your Catalyst
Use this logic flow to determine the appropriate catalyst for your specific application.
Figure 2: Decision matrix for catalyst selection based on scale, purity requirements, and reaction kinetics.
References
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
Yue, M., et al. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Synthetic Communications. [Link]
Rani, P., et al. (2025). Recent developments in Knoevenagel condensation reaction: A review. Current Organic Chemistry. [Link]
Stock, N., et al. (2013). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm. [Link]
Kaur, N., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. [Link]
Biocompatibility Assessment of Novel Cyanoacrylate Adhesives: A Comparative Technical Guide
Topic: Assessing the Biocompatibility of Novel Cyanoacrylate Compounds Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Cyanoacrylate Paradox In the development of tissue adhesives,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the Biocompatibility of Novel Cyanoacrylate Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyanoacrylate Paradox
In the development of tissue adhesives, researchers face an inherent contradiction known as the "Cyanoacrylate Paradox." The very mechanism that provides rapid, high-strength bonding—the anionic polymerization of highly reactive monomers—is the primary source of cytotoxicity.
For decades, the market has been bifurcated:
Short-chain derivatives (e.g., n-Butyl Cyanoacrylate, n-BCA): High reactivity and bond strength but brittle and prone to releasing formaldehyde upon degradation.
Long-chain derivatives (e.g., 2-Octyl Cyanoacrylate, 2-OCA): Slower degradation, higher flexibility, and improved biocompatibility, but often with longer set times and higher costs.[1]
The Frontier: Novel Alkoxyalkyl Cyanoacrylates (e.g., methoxypropyl or ethoxyethyl variants). These compounds introduce an ether oxygen into the side chain, aiming to combine the flexibility of long chains with the hydrophilic compatibility required for internal wet environments.
This guide outlines a rigorous, self-validating framework for assessing these novel compounds against industry standards (Dermabond™, Histoacryl™), focusing on the critical balance between mechanical integrity and biological inertia.
The Chemical Basis of Toxicity
To assess biocompatibility, one must first understand the degradation mechanism. Toxicity in cyanoacrylates is rarely due to the polymer itself but rather its degradation byproducts.
The Degradation Cascade:
In an aqueous environment (tissue), poly-cyanoacrylates undergo hydrolysis. The ester bond is cleaved, resulting in two primary byproducts:
Cyanoacetate: Generally excreted by the kidneys with low toxicity.
Formaldehyde: A potent cytotoxic agent that denatures proteins and triggers necrosis.
The Rule of Chain Length: The rate of hydrolysis is inversely proportional to the length and steric bulk of the side chain.
Figure 1: The hydrolytic degradation pathway of cyanoacrylates. The critical determinant of biocompatibility is the rate of formaldehyde release versus the tissue's clearance capacity.
Comparative Performance Framework
When characterizing a novel cyanoacrylate, data must be contextualized against the "Gold Standards."
Feature
n-Butyl Cyanoacrylate (e.g., Histoacryl)
2-Octyl Cyanoacrylate (e.g., Dermabond)
Novel Alkoxyalkyl Cyanoacrylate (Target Profile)
Chain Length
4 Carbons (Short)
8 Carbons (Long)
Ether-linked Side Chain
Degradation Rate
Moderate (Weeks)
Slow (Months)
Tunable (Weeks to Months)
Flexibility
Low (Brittle)
High (Flexible)
High (Due to ether linkage)
Formaldehyde Release
Moderate Spike
Low / Sustained
Low (Target)
Primary Indication
Topical (Low tension)
Topical (High tension)
Internal / Soft Tissue
ISO 10993-5 Score
Grade 2-3 (Mild-Mod)
Grade 0-1 (None-Mild)
Target: Grade 0-1
Experimental Protocols: A Self-Validating System
To ensure Scientific Integrity , do not rely on a single assay. Use a "Triangulation Approach" combining chemical quantification, in vitro cell viability, and in vivo histopathology.
Phase 1: In Vitro Cytotoxicity (ISO 10993-5)
Objective: Quantify cell death caused by leachable toxins.
Method: Elution Test (Preferred over Direct Contact to separate physical trauma from chemical toxicity).
Protocol:
Sample Preparation:
Apply 100 µL of adhesive to a sterile glass coverslip.
Allow to cure for 24 hours at 37°C (simulating the "set" state).
Validation Step: Weigh samples before and after extraction to ensure no particulate disintegration.
Extraction:
Incubate cured adhesive in MEM culture medium (1g/5mL ratio) for 24 hours at 37°C.
Filter extract (0.22 µm) to remove particulates.
Exposure:
Seed L929 mouse fibroblasts or human dermal fibroblasts (HDF) in 96-well plates.
Replace media with adhesive extract (100%, 50%, 25% dilutions).
Incubate for 24 hours.
Readout:
Quantitative: MTT or WST-1 assay. Calculate % viability relative to Negative Control (HDPE extract).
Qualitative: Microscopy scoring (0=None to 4=Severe lysis).
Expert Insight: If your novel compound shows high cytotoxicity in the 100% extract but normal viability at 50%, it suggests a concentration-dependent formaldehyde effect, which may be clinically acceptable in well-perfused tissues.
Phase 2: In Vivo Implantation (ISO 10993-6)
Objective: Assess the local inflammatory response and degradation profile in a living system.
Model: Rat Subcutaneous Implant.
Protocol:
Implantation:
Prepare pre-cured discs (uniform geometry is critical for degradation kinetics) or inject 0.1 mL liquid (for polymerization heat assessment).
Implant 4 sites dorsally per rat: 2 Test, 1 Negative Control (USP High-Density Polyethylene), 1 Positive Control (n-BCA).
Timepoints:
Day 3: Acute inflammation (Neutrophil influx).
Day 14: Chronic inflammation (Macrophage/Giant cell transition).
Figure 2: The sequential workflow for biocompatibility validation. Passing the in vitro viability threshold (>70%) is a prerequisite for animal studies.
Data Interpretation & Synthesis
When publishing your comparison, present data that highlights the trade-offs. A novel compound is rarely "perfect"; it is "optimized" for a specific niche.
Representative Data Comparison (Example):
Metric
Novel Alkoxy-CA
2-Octyl CA (Ref)
Interpretation
Cell Viability (24h)
85% ± 5%
92% ± 3%
Comparable safety profile; both considered non-cytotoxic (>70%).
Peak Exotherm (°C)
42°C
45°C
Lower heat generation reduces risk of thermal necrosis in delicate tissues.
Degradation (Day 90)
40% Mass Loss
15% Mass Loss
Novel compound degrades faster, reducing long-term foreign body sensation.
Inflammation Score (Day 14)
1.5 (Mild)
1.2 (Mild)
Slightly higher inflammation due to faster degradation products, but within tolerance.
Conclusion for Researchers:
If the Novel Alkoxy-CA exhibits 85% viability and faster degradation than 2-Octyl CA, it is the superior candidate for internal applications (e.g., vascular sealing, hernia mesh fixation) where long-term polymer persistence is undesirable. Conversely, for topical skin closure where the adhesive sloughs off naturally, 2-Octyl CA remains the standard due to its proven barrier strength.
References
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.Link
Leggat, P. A., et al. (2007). "The toxicity of cyanoacrylates: A review." Dermatitis. Link
Pascual, G., et al. (2016). "Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair." PLOS ONE. Link
Singer, A. J., et al. (2008). "Evaluation of a new high-viscosity octylcyanoacrylate tissue adhesive for surgical skin closure." Archives of Facial Plastic Surgery. Link
International Organization for Standardization. (2016). ISO 10993-6:2016 Biological evaluation of medical devices — Part 6: Tests for local effects after implantation.Link
Structural Elucidation of Ethyl 2-cyano-3-ethylpent-2-enoate Derivatives
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods Executive Summary & Strategic Rationale The structural characterization of Ethyl 2-cyano-3-ethylpent-2-enoate and its unsymmetrical derivatives repre...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary & Strategic Rationale
The structural characterization of Ethyl 2-cyano-3-ethylpent-2-enoate and its unsymmetrical derivatives represents a classic challenge in small-molecule crystallography. Synthesized via the Knoevenagel condensation of ketones (e.g., 3-pentanone) with ethyl cyanoacetate, these tetrasubstituted alkenes act as critical intermediates for anticonvulsants and functionalized heterocycles.
While the parent molecule (3,3-diethyl) is symmetric, its unsymmetrical derivatives (e.g., 3-methyl-3-ethyl or 3-aryl variants) present a significant stereochemical ambiguity (
vs. isomers). In drug development, this isomerism dictates biological efficacy and patentability.
The Core Problem: Standard spectroscopic methods (NMR) often fail to definitively assign stereochemistry in tetrasubstituted alkenes due to the lack of vicinal protons for coupling analysis.
The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides the only absolute structural proof, while simultaneously revealing solid-state stability factors (packing forces) that impact bioavailability.
Comparative Analysis: XRD vs. Alternative Methods
The following table objectively compares the three primary methods for determining the stereochemistry of tetrasubstituted cyanoacrylates.
Feature
Single Crystal XRD (Gold Standard)
NMR Spectroscopy (NOE/ROESY)
Computational (DFT)
Stereochemical Certainty
Absolute (100%)
Ambiguous (60-80%)
Predictive (Model-dependent)
Requirement
Crystalline solid (0.1–0.3 mm)
Soluble sample
High-performance computing
Tetrasubstituted Alkenes
Direct visualization of spatial arrangement.
Fails if substituents lack protons or if signals overlap.
Good for energy gaps, but cannot prove which isomer was synthesized.
Turnaround Time
2–24 hours (instrument dependent)
1–4 hours
Days (for high-level theory)
Solid-State Insight
Reveals packing, H-bonds, and polymorphism.
None (solution state only).
Gas phase or implicit solvation only.
Decision Logic for Researchers
Use NMR for routine purity checks or if the molecule has a distinct proton on the
-carbon (trisubstituted).
Use XRD when the alkene is tetrasubstituted (no
-H), or when developing a GMP reference standard.
Use DFT to predict the thermodynamic ratio of
isomers before synthesis.
Detailed Experimental Protocol
This protocol is designed to overcome the specific challenges of Ethyl 2-cyano-3-ethylpent-2-enoate derivatives : steric hindrance during synthesis and the tendency of these esters to form oils rather than crystals.
Phase 1: Synthesis (Steric Optimization)
The condensation of hindered ketones (like 3-pentanone) is sluggish compared to aldehydes.
Catalyst: Ammonium acetate (20 mol%) with Glacial Acetic Acid (catalytic).
Solvent: Toluene (Dean-Stark trap is mandatory to remove water and drive equilibrium).
Reflux: 12–24 hours. Note: Standard ethanol reflux often fails for hindered ketones; higher boiling toluene is required.
Phase 2: Crystallization (The Critical Step)
These derivatives often isolate as oils. To obtain X-ray quality crystals, use the Low-Temperature Vapor Diffusion method.
Dissolution: Dissolve 20 mg of the crude oil in a minimum amount (0.5 mL) of a polar solvent (e.g., Acetone or DCM).
Precipitant: Place this vial inside a larger jar containing a non-polar anti-solvent (e.g., n-Hexane or Pentane).
Incubation: Seal the outer jar and place it at 4°C or -20°C .
Why? Lower kinetic energy encourages orderly lattice formation over amorphous precipitation.
Harvesting: Inspect after 48–72 hours under polarized light. Look for block-like morphology (preferred over needles).
Phase 3: X-ray Data Collection
Temperature: Collect at 100 K (using a Cryostream).
Reasoning: Reduces thermal vibration of the flexible ethyl/alkyl chains, improving resolution of the core geometry.
Source: Mo-K
( Å) is standard; Cu-K is preferred if the crystal is very small (<0.05 mm) to boost signal intensity.
Structural Insights & Data Interpretation
When analyzing the solved structure of Ethyl 2-cyano-3-ethylpent-2-enoate derivatives, focus on these three parameters:
A. The Steric "Twist"
In the parent symmetric molecule (3,3-diethyl), the steric clash between the C3-ethyl groups and the C2-cyano/ester groups forces the molecule out of planarity.
Observation: Check the torsion angle of the ester group relative to the alkene plane.
Significance: A high twist angle (>30°) indicates reduced
-conjugation, which correlates with shifted UV-Vis absorption maxima (hypsochromic shift) compared to planar analogs.
B. Stereochemical Assignment ( vs. )
For unsymmetrical derivatives (e.g., 3-methyl-3-ethyl):
CIP Priority: Assign priorities to substituents at C2 and C3 based on atomic number.
Z-Isomer: High-priority groups are on the same side (Zusammen).
E-Isomer: High-priority groups are on opposite sides (Entgegen).
Note: In many Knoevenagel products, the
-isomer is thermodynamically favored to place the bulky C3-group trans to the bulky C2-ester group, minimizing steric strain.
Relevance: These weak networks define the melting point. Derivatives with strong
networks usually crystallize well, while those lacking them remain oils.
Visualized Workflows (Graphviz)
Diagram 1: The Crystallography Workflow
A self-validating path from synthesis to structure.
Caption: Workflow for isolating and solving tetrasubstituted alkene structures.
Diagram 2: Decision Logic for Stereochemistry
When to deploy X-ray vs. NMR.
Caption: Decision matrix for selecting the appropriate analytical technique.
References
Mague, J. T., et al. (2014).[1] "Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate." Acta Crystallographica Section E, 70(11), o1214–o1215.
Verma, S., et al. (2020). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega, 5(38), 24243–24252.
Kaupp, G., et al. (2017). "Mechanochemical Knoevenagel condensation investigated in situ." Beilstein Journal of Organic Chemistry, 13, 2026–2033.
PubChem Database. "Ethyl 2-cyano-3-methylpent-2-enoate (Compound CID 98010)." National Library of Medicine.
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.
Operational Directive: Safe Disposal of Ethyl 2-cyano-3-ethylpent-2-enoate
-Cyano Ester Derivatives Executive Summary & Chemical Context This directive outlines the mandatory disposal procedures for Ethyl 2-cyano-3-ethylpent-2-enoate (CAS: Derivative/Analogous to 14633-91-1).[1][2] This compoun...
Author: BenchChem Technical Support Team. Date: February 2026
-Cyano Ester Derivatives
Executive Summary & Chemical Context
This directive outlines the mandatory disposal procedures for Ethyl 2-cyano-3-ethylpent-2-enoate (CAS: Derivative/Analogous to 14633-91-1).[1][2] This compound is an
-unsaturated nitrile ester, typically generated via Knoevenagel condensation.[1]
Unlike simple inorganic cyanides (e.g., NaCN), this organic nitrile does not spontaneously release hydrogen cyanide (HCN) under neutral conditions. However, improper disposal—specifically mixing with strong acids or oxidizers—can trigger hazardous hydrolysis or exothermic polymerization.[1] The designated disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. [1][2]
Chemical Profile & Hazard Identification
Before handling, operators must verify the chemical state.[1] Due to the lack of a specific global SDS for this niche intermediate, we apply Structure-Activity Relationship (SAR) protocols based on its functional groups (Nitrile, Ester, Alkene).[1]
Property
Specification / Hazard
Operational Implication
Functional Groups
Nitrile (-CN), Ester (-COOEt), Alkene (C=C)
Reactive : Susceptible to hydrolysis and nucleophilic attack.[1][2][3]
Physical State
Viscous Liquid (Colorless to Yellow)
Lipophilic : Immiscible in water; requires organic solvent waste stream.[2]
Flash Point
Estimated ~90–110°C (Combustible)
Class IIIB Combustible : Keep away from open flames/sparks.[1][2]
Reactivity
Acid Sensitive
CRITICAL : Contact with strong acids can catalyze hydrolysis to amides/acids.[1][2]
PPE Mandatory : Nitrile gloves provide splash protection; Laminate film (Silver Shield) required for spills.[2]
Pre-Disposal Stabilization (The Self-Validating Protocol)
To ensure safety during storage and transport, the waste must be chemically stable.[1] Follow this Self-Validating System :
Step 1: Quenching Reactive Intermediates
If the waste is a reaction mixture (e.g., post-synthesis mother liquor) containing unreacted reagents (like thionyl chloride or strong bases), it must be quenched before entering the waste container.[1]
Protocol: Cool the mixture to 0°C. Slowly add saturated aqueous Sodium Bicarbonate (
) until gas evolution ceases.
Validation: Test a 1 mL aliquot with pH paper. The pH must be neutral (pH 6–8) .
Step 2: Phase Separation
This compound is organic.[3] Do not dispose of large aqueous volumes in the organic solvent bin.[1]
Action: Separate the organic layer containing the Ethyl 2-cyano-3-ethylpent-2-enoate.[1][2]
Destination: The organic layer goes to Non-Halogenated Organic Waste .[1] The aqueous layer (if detoxified) goes to Aqueous Waste.[1]
Waste Segregation Logic
The following decision tree dictates the physical flow of waste. This logic prevents the formation of "incompatible cocktails" in the central waste accumulation area.[1]
Figure 1: Decision matrix for segregating nitrile-ester waste streams.[1] Note the critical pH check to prevent acidification of the nitrile.[1][2]
Detailed Disposal Procedures
Container Specifications
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal cans if the waste is potentially corrosive.[1][2]
Headspace: Leave minimum 10% headspace to allow for thermal expansion.[1]
Venting: Use a vented cap if the waste was recently quenched to prevent pressure buildup from residual
Closure: Screw the cap down tightly immediately after addition.
Emergency Contingencies
Spills (< 500 mL)
Evacuate the immediate area.
Ventilate: Open fume hood sashes fully (if safe) or increase room exchange rate.
Absorb: Use a universal absorbent pads or vermiculite.[1] Do not use paper towels (combustible).[1]
Decontaminate: Wipe the area with a mild detergent and water.[1] Collect all absorbents into a sealed bag labeled as hazardous waste.
Exposure[1][5][6][7]
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (acetone/ethanol) to wash skin, as this increases absorption.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][2]
National Institutes of Health (PubChem). Compound Summary: Ethyl 2-cyano-3-methyl-2-pentenoate (Structural Analog).[1][2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][4] Retrieved from [Link][2]
Princeton University EHS. Waste Removal and Disposal Guidelines: Organic Solvents. Retrieved from [Link][2]